molecular formula C10H16FNO4 B151264 (4R)-1-Boc-4-fluoro-D-proline CAS No. 681128-51-8

(4R)-1-Boc-4-fluoro-D-proline

Número de catálogo: B151264
Número CAS: 681128-51-8
Peso molecular: 233.24 g/mol
Clave InChI: YGWZXQOYEBWUTH-RNFRBKRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4R)-1-Boc-4-fluoro-D-proline is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZXQOYEBWUTH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The strategic placement of a fluorine atom at the C4 position of the D-proline ring, combined with the Boc-protecting group, imparts unique conformational properties and metabolic stability to peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its impact on peptide and protein structure and function.

Core Chemical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the tables below.

General and Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₆FNO₄[1][2]
Molecular Weight 233.24 g/mol [1][2]
CAS Number 681128-51-8[1]
Appearance Solid
Purity ≥95% to >99%[1]
Melting Point ~115-119 °C (for L-isomer)
Topological Polar Surface Area (TPSA) 66.84 Ų[1]
LogP 1.4185[1]
Spectroscopic and Computational Data
PropertyValueReference
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]
SMILES CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@@H]1C(O)=O[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from a readily available chiral precursor, such as cis-4-hydroxy-D-proline. A general synthetic workflow involves two key steps: Boc protection of the amine and fluorination of the hydroxyl group.

1. Boc Protection of cis-4-hydroxy-D-proline:

  • Materials: cis-4-hydroxy-D-proline, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve cis-4-hydroxy-D-proline in an aqueous solution of NaOH.

    • Add a solution of Boc₂O in dioxane dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter, wash with cold water, and dry the resulting solid to obtain 1-Boc-cis-4-hydroxy-D-proline.

2. Fluorination of 1-Boc-cis-4-hydroxy-D-proline:

  • Materials: 1-Boc-cis-4-hydroxy-D-proline, Deoxofluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST), Morpholinosulfur trifluoride, or Nosyl fluoride), Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene).

  • Procedure:

    • Dissolve 1-Boc-cis-4-hydroxy-D-proline in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add the deoxofluorinating agent dropwise to the cooled solution.

    • Allow the reaction to proceed at low temperature for a specified time, then slowly warm to room temperature.

    • Quench the reaction carefully with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.[3][4]

The following diagram illustrates a generalized workflow for the synthesis:

G start cis-4-hydroxy-D-proline boc_protection Boc Protection (Boc₂O, NaOH) start->boc_protection intermediate 1-Boc-cis-4-hydroxy-D-proline boc_protection->intermediate fluorination Fluorination (DAST or similar) intermediate->fluorination purification Purification (Chromatography) fluorination->purification end (4R)-1-Boc-4-fluoro- D-proline purification->end

Generalized Synthetic Workflow
Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.[5][6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Impact on Peptide and Protein Conformation

The incorporation of (4R)-4-fluoro-D-proline into a peptide chain has profound and predictable effects on its local conformation due to stereoelectronic effects.

The electron-withdrawing fluorine atom at the 4R position stabilizes a specific pyrrolidine (B122466) ring pucker and influences the cis/trans isomerism of the preceding peptide bond.[7][8] Specifically, (4R)-4-fluoro-D-proline favors a Cγ-exo ring pucker and a trans conformation of the Xaa-Pro bond (where Xaa is the preceding amino acid).[7][8] This is in contrast to its diastereomer, (4S)-4-fluoro-L-proline, which favors a Cγ-endo pucker and a cis Xaa-Pro bond.[8]

This conformational control can be leveraged to:

  • Enhance Protein Stability: By pre-organizing a peptide backbone into a desired conformation, (4R)-4-fluoro-D-proline can increase the thermodynamic stability of proteins. For instance, replacing proline with (4R)-fluoroproline in ubiquitin has been shown to enhance its stability.[9]

  • Modulate Protein Folding: The fluorine substituent can lower the rotational barrier for cis-trans isomerization of the prolyl bond, which can in turn affect the kinetics of protein folding.[3][10]

  • Influence Biological Activity: The fixed conformation can lead to enhanced binding affinity for biological targets or alter the mechanism of action of bioactive peptides.

The following diagram illustrates the conformational preferences induced by (4R)- and (4S)-fluoroprolines:

G cluster_4R (4R)-4-fluoro-proline cluster_4S (4S)-4-fluoro-proline r4_pro (4R)-FPro exo_pucker Cγ-exo Ring Pucker r4_pro->exo_pucker favors trans_bond trans Xaa-Pro Bond r4_pro->trans_bond favors s4_pro (4S)-FPro endo_pucker Cγ-endo Ring Pucker s4_pro->endo_pucker favors cis_bond cis Xaa-Pro Bond s4_pro->cis_bond favors

Conformational Preferences of Fluoroprolines

Applications in Drug Development

The unique properties of this compound make it a valuable building block in the design of novel therapeutics.

Enzyme Inhibitors

Peptides containing 4-fluoroproline (B1262513) have been investigated as inhibitors of several enzymes:

  • Thrombin: Incorporation of (4R)-fluoroproline into peptide-based thrombin inhibitors has been shown to retain potency while improving metabolic stability.[3] The preference for the exo ring pucker is crucial for binding to the enzyme's active site.[3]

  • Fibroblast Activation Protein (FAP): FAP is a serine protease implicated in cancer.[11][12] The design of selective FAP inhibitors is an active area of research, and the conformational constraints imposed by fluorinated prolines can be exploited to enhance inhibitor selectivity and potency.[13]

Antimicrobial Peptides

Substitution of proline residues with (4R)-fluoro-l-proline in the antimicrobial peptide Api137 has been shown to significantly impact its mechanism of action.[14] The (4R)-Fpr16 analog, in particular, demonstrated potent inhibition of bacterial ribosome assembly, highlighting the potential for creating novel antibiotics with distinct mechanisms.[14]

The following diagram illustrates a logical workflow for the application of this compound in drug discovery:

G start (4R)-1-Boc-4-fluoro- D-proline peptide_synthesis Peptide Synthesis start->peptide_synthesis conformational_control Conformational Control (Cγ-exo pucker, trans bond) peptide_synthesis->conformational_control application Therapeutic Application conformational_control->application enzyme_inhibitor Enzyme Inhibitors (Thrombin, FAP) application->enzyme_inhibitor e.g. antimicrobial Antimicrobial Peptides application->antimicrobial e.g.

References

(4R)-1-Boc-4-fluoro-D-proline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 681128-51-8

This technical guide provides an in-depth overview of (4R)-1-Boc-4-fluoro-D-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol , is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules.[1][2] The introduction of a fluorine atom at the 4R position of the proline ring imparts unique conformational constraints and electronic properties, which can enhance the biological activity and metabolic stability of the resulting compounds.

PropertyValueReference
CAS Number681128-51-8[1]
Molecular FormulaC₁₀H₁₆FNO₄[1]
Molecular Weight233.24[1]
Purity≥95%[1]
Storage Temperature4°C (short term), -20°C (long term)[1][2]

Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the key suppliers and their offerings.

SupplierCatalog NumberPurityAvailable Quantities
ChemSceneCS-0053468≥95%1g, 5g, 10g
AdooQ BioscienceA23053>99% (HPLC)1g, 5g, 10g, 25g
MedChemExpressHY-W015943Not specified1g, 5g, 10g, 25g

Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available starting material, cis-4-hydroxy-D-proline. The following is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis from cis-4-Hydroxy-D-proline

Materials:

Procedure:

  • Boc Protection of cis-4-Hydroxy-D-proline:

    • Dissolve cis-4-hydroxy-D-proline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

  • Fluorination using DAST:

    • Dissolve the Boc-protected hydroxyproline (B1673980) from the previous step in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add DAST (1.2 equivalents) to the cooled solution.

    • Stir the reaction mixture at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Applications in Drug Discovery

This compound is a key building block in the synthesis of various biologically active molecules, including peptidomimetics, dihydropyridopyrimidines, and pyridopyrimidines.[2][3] Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. A notable application is in the development of covalent inhibitors targeting the KRAS G12C mutant protein, a critical oncogene in several cancers.

Role in the Development of KRAS G12C Inhibitors

The KRAS protein is a central node in cellular signaling pathways that control cell growth, proliferation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, creates a druggable pocket that can be targeted by covalent inhibitors. These inhibitors form an irreversible bond with the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.

The unique stereochemistry and electronic properties of this compound make it an attractive component in the design of these inhibitors, contributing to the overall conformation and binding affinity of the final molecule to the KRAS G12C protein.

Below is a diagram illustrating the KRAS signaling pathway and the mechanism of action of covalent inhibitors.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effector Pathways Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS-GDP KRAS G12C (GDP) Inactive SOS1->KRAS-GDP Promotes GDP/GTP exchange KRAS-GTP KRAS G12C (GTP) Active KRAS-GDP->KRAS-GTP KRAS-GTP->KRAS-GDP GTP Hydrolysis (GAP assisted) RAF RAF KRAS-GTP->RAF PI3K PI3K KRAS-GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Covalent Inhibitor (e.g., Sotorasib, Adagrasib) Inhibitor->KRAS-GDP Covalently binds to Cys12 Traps in inactive state

Caption: KRAS signaling pathway and inhibition.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide chains using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The following is a general workflow for its incorporation.

Experimental Workflow: Boc-SPPS

SPPS_Workflow Resin Resin Support Attach Attach first Boc-Amino Acid Resin->Attach Deprotect Boc Deprotection (TFA) Attach->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple next Boc-Amino Acid (e.g., this compound) Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat for each amino acid Repeat->Deprotect Cleave Cleavage from Resin & Side-chain Deprotection (HF or TFMSA) Repeat->Cleave After final coupling Purify Purification (HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

References

An In-depth Technical Guide on the Structure and Conformation of (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and conformational properties of (4R)-1-Boc-4-fluoro-D-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and protein engineering. The introduction of a fluorine atom at the 4R position of the proline ring introduces unique stereoelectronic effects that profoundly influence its conformation, making it a valuable tool for modulating peptide and protein structure and function.

Core Structural Features and Conformational Bias

This compound is a derivative of D-proline featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a fluorine atom at the C4 position with R stereochemistry.[1][2][3] The defining characteristic of this molecule is the strong conformational bias induced by the electronegative fluorine substituent.

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker).[4] In unsubstituted proline, the energy difference between these two states is minimal (~0.5 kcal/mol), allowing for rapid interconversion.[5] However, the stereospecific introduction of a fluorine atom at the C4 position dramatically shifts this equilibrium.

Due to a stereoelectronic interaction known as the gauche effect, the C-F bond preferentially orients itself antiperiplanar to adjacent C-H bonds.[5][6] For the (4R) stereoisomer, this energetically favorable arrangement is achieved when the pyrrolidine ring adopts a Cγ-exo pucker.[6][7] This strong preference for the Cγ-exo conformation "freezes" the ring in a specific state, which has significant downstream consequences for the backbone torsion angles of peptides incorporating this residue.[6]

Furthermore, the ring pucker is directly correlated with the conformation of the preceding peptide bond (the ω angle). The Cγ-exo pucker stabilized by the (4R)-fluoro substituent strongly favors the trans conformation of the amide bond.[7][8] This is a critical feature for peptide design, as the cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding.[8]

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational equilibrium of the proline ring and the influence of the (4R)-fluoro substituent.

G endo_node Unfavored in (4R)-F-Pro equilibrium endo_node->equilibrium exo_node Strongly Favored in (4R)-F-Pro equilibrium->exo_node G cluster_synthesis Synthesis & Purification synthesis Synthesis of this compound (e.g., from 4-hydroxy-D-proline) purification Purification (e.g., Chromatography) synthesis->purification nmr Solution-State Analysis (NMR) ¹H, ¹⁹F, NOESY purification->nmr xray Solid-State Analysis (X-ray Crystallography) purification->xray dft Theoretical Analysis (DFT Calculations) purification->dft pucker Determine Ring Pucker (Exo vs. Endo) nmr->pucker isomer Quantify Amide Isomerism (Trans vs. Cis) nmr->isomer xray->pucker dft->pucker energetics Calculate Conformational Energies dft->energetics

References

Commercial Sources and Procurement of Enantiopure (4R)-1-Boc-4-fluoro-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality, enantiopure starting materials is a critical first step in the synthesis of novel chemical entities. This guide provides an in-depth overview of the commercial sources for (4R)-1-Boc-4-fluoro-D-proline, a key building block in medicinal chemistry.

Summary of Commercial Suppliers

A survey of chemical suppliers reveals several sources for enantiopure this compound. The following table summarizes the key quantitative data available from prominent vendors to facilitate a comparative analysis for procurement.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
AdooQ BioscienceA23053>99% (HPLC)C₁₀H₁₆FNO₄233.24Lyophilized at -20°C, desiccated. Stable for 36 months. In solution, use within 1 month at -20°C.[1]
MedChemExpressHY-W015873Not specifiedC₁₀H₁₆FNO₄233.24Solution: -80°C for 6 months, -20°C for 1 month.[2]
ChemSceneCS-0053468≥95%C₁₀H₁₆FNO₄233.244°C. Shipped at room temperature in the continental US.[3]
Prisun PharmatechNot specified99% MinNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to the individual suppliers and are not publicly available. However, quality is typically assured through standard analytical techniques. Purity is commonly determined by High-Performance Liquid Chromatography (HPLC), and the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Researchers should request a Certificate of Analysis (CoA) from the supplier, which will provide lot-specific data on purity and other quality control parameters.

Procurement Workflow

The process of identifying and procuring this compound from a commercial supplier can be streamlined by following a logical workflow. The diagram below illustrates the key steps involved, from initial supplier identification to post-delivery verification.

procurement_workflow cluster_sourcing Sourcing & Selection cluster_procurement Procurement & Verification cluster_qc Internal Quality Control start Identify Potential Suppliers compare Compare Supplier Data (Purity, Price, Availability) start->compare Gather Information select Select Optimal Supplier compare->select Evaluate quote Request Quotation & CoA select->quote order Place Purchase Order quote->order receive Receive & Log Compound order->receive verify Verify CoA Data receive->verify release Release for Research Use verify->release Meets Specifications

Procurement workflow for this compound.

References

The Role of Fluorine Substitution in D-Proline Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, conformational control, and biomedical applications of fluorinated D-proline analogs, providing researchers and drug development professionals with a comprehensive resource for leveraging these powerful tools in peptide and protein engineering.

The strategic incorporation of fluorine into D-proline analogs has emerged as a transformative approach in medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the conformation, stability, and biological activity of peptides and proteins. This technical guide delves into the core principles of fluorine substitution in D-proline analogs, offering a detailed overview of their synthesis, conformational consequences, and applications in drug discovery and biomedical research.

Conformational Control: The Gauche Effect and Proline Pucker

The pyrrolidine (B122466) ring of proline exists in a dynamic equilibrium between two principal puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). This conformational preference, along with the cis-trans isomerization of the preceding peptide bond, plays a crucial role in determining the three-dimensional structure and function of proline-containing peptides and proteins.[1][2]

Fluorine substitution at the C4 position of the proline ring provides a powerful tool to predictably manipulate this equilibrium through the gauche effect . This stereoelectronic effect describes the tendency of adjacent bonds with electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°).

  • (4R)-Fluoroproline (4R-FPro) : The fluorine atom at the 4R position favors a Cγ-exo pucker . This conformation stabilizes the trans isomer of the preceding peptide bond.[2]

  • (4S)-Fluoroproline (4S-FPro) : Conversely, a fluorine atom at the 4S position promotes a Cγ-endo pucker , which in turn favors the cis conformation of the peptide bond.[2]

This stereospecific control over ring pucker and amide bond isomerization allows for the rational design of peptides and proteins with enhanced stability, altered folding kinetics, and modulated biological activity.[3]

Quantitative Impact of Fluorination on Proline Conformation

The conformational preferences induced by fluorine substitution can be quantified using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The data below, compiled from studies on model peptides, illustrates the significant influence of fluorination on the cis/trans isomer population.

Proline AnalogPreceding Amino AcidSolvent% cis Isomer% trans IsomerKtrans/cisReference
D-ProlineAcetylCDCl₃79313.3[1]
(4R)-Fluoro-D-prolineAcetylCDCl₃<5>95>19[1]
(4S)-Fluoro-D-prolineAcetylCDCl₃30702.3[1]
4,4-Difluoro-D-prolineAcetylCDCl₃10909.0[1]

Synthesis of Fluorinated D-Proline Analogs

The synthesis of fluorinated D-proline analogs typically starts from commercially available hydroxyproline. The key step involves the stereospecific displacement of a hydroxyl group with fluoride (B91410).

General Synthetic Workflow

The following diagram illustrates a common synthetic route for the preparation of 4-fluoro-D-proline analogs.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Product D-Hydroxyproline D-Hydroxyproline Protection Protection D-Hydroxyproline->Protection e.g., Boc, Fmoc Activation Activation Protection->Activation e.g., Tosylation, Mesylation Fluorination Fluorination Activation->Fluorination e.g., DAST, TBAF Deprotection Deprotection Fluorination->Deprotection Acidic/Basic conditions Fluorinated D-Proline Fluorinated D-Proline Deprotection->Fluorinated D-Proline

A generalized synthetic workflow for fluorinated D-proline analogs.
Detailed Experimental Protocol: Synthesis of N-Boc-(4S)-fluoro-D-proline

This protocol outlines the synthesis of N-Boc-(4S)-fluoro-D-proline from N-Boc-(4R)-hydroxy-D-proline methyl ester, a common precursor.[4]

Materials:

Procedure:

  • Nosylation: Dissolve N-Boc-(4R)-hydroxy-D-proline methyl ester in pyridine and cool to 0°C. Add nosyl chloride portion-wise and stir the reaction mixture at room temperature overnight. After completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the nosylated intermediate.

  • Fluorination: To a solution of the nosylated intermediate in acetonitrile, add KF and 18-crown-6. Heat the reaction mixture to reflux and monitor the progress by TLC. After completion, cool the reaction mixture to room temperature, filter, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude fluorinated ester.

  • Hydrolysis: Dissolve the crude fluorinated ester in a mixture of THF and water. Add LiOH and stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-(4S)-fluoro-D-proline.

Incorporation into Peptides and Purification

Fluorinated D-proline analogs are readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc chemistry.[5][6]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram depicts the key steps in incorporating a fluorinated D-proline analog into a peptide chain via Fmoc-based SPPS.

G Resin Resin Fmoc-AA_Coupling Couple first Fmoc-amino acid Resin->Fmoc-AA_Coupling Fmoc_Deprotection Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) Fmoc-AA_Coupling->Fmoc_Deprotection Fmoc-F-D-Pro_Coupling Couple Fmoc-Fluoro-D-Proline (e.g., HBTU/HOBt) Fmoc_Deprotection->Fmoc-F-D-Pro_Coupling Repeat_Cycles Repeat deprotection and coupling for subsequent amino acids Fmoc-F-D-Pro_Coupling->Repeat_Cycles Cleavage_Deprotection Cleavage from resin and side-chain deprotection (e.g., TFA cocktail) Repeat_Cycles->Cleavage_Deprotection Purification Purification by RP-HPLC Cleavage_Deprotection->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization

Workflow for incorporating fluorinated D-proline into peptides via SPPS.
Purification Protocol: Reversed-Phase HPLC

Crude peptides containing fluorinated D-proline analogs are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][7][8]

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5% to 95% B over 30 minutes).

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry. Pure fractions are then pooled and lyophilized.

Impact on Biological Activity and Signaling Pathways

The conformational constraints imposed by fluorine substitution can have a profound impact on the biological activity of peptides. By pre-organizing a peptide into a specific conformation, fluorine can enhance binding affinity for a biological target, improve metabolic stability, and modulate signaling pathways.

Proline-Rich Motifs and SH3 Domain Interactions

Proline-rich motifs (PRMs) are common in signaling proteins and serve as recognition sites for various protein domains, such as Src homology 3 (SH3) domains.[9][10][11][12][13] These interactions are crucial for the assembly of signaling complexes that regulate diverse cellular processes, including cell growth, differentiation, and cytoskeletal organization.

The conformation of the polyproline type II (PPII) helix, which is characteristic of many PRMs, is critical for SH3 domain binding. By substituting proline with fluorinated analogs, it is possible to modulate the stability of the PPII helix and, consequently, the affinity of the PRM for its cognate SH3 domain.

Signaling Pathway Example: SH3 Domain-Mediated Signaling

The following diagram illustrates a simplified signaling pathway involving the interaction of a proline-rich motif with an SH3 domain-containing adapter protein, leading to the activation of a downstream kinase cascade. Fluorine substitution in the proline-rich ligand can either enhance or diminish this interaction, thereby modulating the signaling output.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ligand Proline-Rich Ligand Receptor->Ligand Activation Adapter SH3 Domain Adapter Protein Ligand->Adapter Binding Kinase1 Kinase 1 Adapter->Kinase1 Recruitment & Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

References

Unlocking Conformational Control: A Technical Guide to the Analysis of 4-Fluoroproline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into proline residues offers a powerful tool for modulating peptide and protein conformation, stability, and function. This technical guide provides an in-depth exploration of the conformational analysis of 4-fluoroproline (B1262513) derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying principles and workflows. By understanding and harnessing the stereoelectronic effects of fluorine, researchers can rationally design molecules with desired structural properties for applications in drug discovery and chemical biology.

Core Principles: The Stereoelectronic Influence of Fluorine

The unique properties of 4-fluoroproline derivatives stem from the strong inductive effect of the fluorine atom, which has three primary consequences:

  • Enforcing Pyrrolidine (B122466) Ring Pucker: The gauche effect, an orbital interaction between the C-F bond and adjacent C-H or C-N bonds, biases the pucker of the five-membered pyrrolidine ring.[1][2] This results in a preference for a Cγ-exo pucker in (2S, 4R)-4-fluoroproline (Flp) and a Cγ-endo pucker in (2S, 4S)-4-fluoroproline (flp).[1][2]

  • Biasing Peptide Bond Conformation: The ring pucker, in turn, influences the conformation of the preceding peptide bond. The exo pucker favored by Flp is associated with stronger n→π* interactions between adjacent carbonyl groups, which stabilizes the trans conformation of the prolyl amide bond.[1] Conversely, the endo pucker in flp weakens this interaction, leading to a higher population of the cis isomer compared to Flp.[1]

  • Accelerating Cis/Trans Isomerization: The electron-withdrawing nature of fluorine reduces the double-bond character of the amide bond, thereby lowering the rotational barrier and accelerating the interconversion between the cis and trans isomers.[1][3]

These subtle yet predictable modulations allow for the fine-tuning of peptide and protein architecture, impacting everything from thermal stability to biological activity.[1][2][3]

Quantitative Conformational Data

The conformational preferences of 4-fluoroproline derivatives have been quantified using various techniques, primarily NMR spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations.[1] The following tables summarize key data for N-acetyl-4-fluoroproline methyl ester (Ac-Fpr-OMe), a common model system.

DerivativePucker Preferencetrans:cis Ratioφ (phi) Dihedral Angleψ (psi) Dihedral AngleMethod
Ac-(4R)-Fpr-OMe (Flp)exo6:1-~140°NMR, DFT
Ac-(4S)-Fpr-OMe (flp)endo20:1-~170°NMR, DFT

Table 1: Conformational preferences of Ac-4-fluoroproline-OMe derivatives. Data sourced from studies utilizing NMR spectroscopy and DFT calculations.[1]

The fluorination at the 4-position has a notable impact on the ψ main-chain dihedral angle, with a difference of up to 30° observed between the exo pucker of Flp and the endo pucker of flp.[1]

Experimental Protocols for Conformational Analysis

A multi-faceted approach is typically employed to thoroughly characterize the conformational landscape of 4-fluoroproline-containing peptides.

Peptide Synthesis

Peptides incorporating 4-fluoroproline derivatives are most commonly synthesized using solid-phase peptide synthesis (SPPS). Commercially available Fmoc-protected 4-fluoroproline monomers can be incorporated directly into the peptide chain. An alternative "proline editing" technique involves the post-synthetic modification of a 4-hydroxyproline (B1632879) residue on the resin to introduce the fluorine atom.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful solution-state technique for determining conformational equilibria.

  • Sample Preparation: Lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN) to a concentration of 1-5 mM. A known concentration of an internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

  • Data Acquisition: A suite of 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY, HSQC) NMR experiments are performed on a high-field spectrometer (≥500 MHz).

  • Data Analysis:

    • Cis/Trans Ratio: The ratio of cis and trans isomers is determined by integrating the distinct sets of signals for each conformer in the ¹H NMR spectrum.

    • Puckering Bias: The preference for endo or exo puckering is determined by analyzing the ³J(Hα, Hβ) coupling constants and intra-residue NOEs between the α-proton and the δ-protons. The Karplus equation is used to relate the coupling constants to dihedral angles.

    • ¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to the local electronic environment and can serve as a sensitive probe of conformation.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state.

  • Crystallization: The purified peptide is screened against a wide array of crystallization conditions (precipitants, buffers, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: A suitable crystal is cryo-cooled and exposed to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or anomalous diffraction (if heavy atoms are present). An initial model of the peptide is built into the resulting electron density map and refined to yield the final atomic coordinates.

Computational Modeling

In silico methods complement experimental data and provide insights into the energetics of different conformations.

  • Model Building: A model of the 4-fluoroproline-containing peptide is built using molecular modeling software.

  • Conformational Search: A systematic search of the conformational space is performed to identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified conformers are optimized and their relative energies calculated using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Solvent effects can be modeled using implicit solvent models.

Visualization of Workflows and Principles

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows central to the conformational analysis of 4-fluoroproline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Peptide Synthesis (SPPS or Proline Editing) nmr NMR Spectroscopy (Solution-state) synthesis->nmr xray X-ray Crystallography (Solid-state) synthesis->xray comp Computational Modeling (In silico) synthesis->comp data Quantitative Data - Pucker Preference - Cis/Trans Ratio - Dihedral Angles nmr->data xray->data comp->data

Experimental workflow for conformational analysis.

logical_relationship fluorine (4R) or (4S) Fluorine Stereochemistry gauche Gauche Effect fluorine->gauche pucker Pyrrolidine Ring Pucker (exo or endo) gauche->pucker npi n→π* Interaction pucker->npi backbone Peptide Backbone Conformation (φ, ψ) pucker->backbone amide Prolyl Amide Bond (trans or cis) npi->amide amide->backbone signaling_application cluster_intervention Conformational Control proteinA Protein A (e.g., SH3 domain-containing) interaction Protein-Protein Interaction proteinA->interaction proteinB Protein B (Proline-rich motif) proteinB->interaction signaling Downstream Signaling interaction->signaling flp Introduce (4R)-Fpr (Stabilizes trans/exo) flp->proteinB  Modify flp_effect Enhance Binding flp->flp_effect flp_effect->interaction  Modulate

References

The Fluorine Advantage: A Technical Guide to the Discovery and Significance of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, drug discovery, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of fluorinated amino acids (FAAs). By leveraging the unique physicochemical properties of fluorine, researchers can exquisitely modulate the characteristics of peptides and proteins, leading to enhanced therapeutic potential, novel biological probes, and advanced biomaterials. This document details the journey from the initial discovery of the first natural FAA to the sophisticated synthetic methodologies and cutting-edge applications that define the field today. It serves as an in-depth resource for professionals seeking to harness the power of fluorination in their research and development endeavors.

A Historical Perspective: The Dawn of Fluorinated Amino Acids

The journey into the world of fluorinated amino acids began with a serendipitous discovery in nature. In the mid-20th century, the first and to-date only naturally occurring fluorinated amino acid, 4-fluoro-L-threonine , was isolated from the bacterium Streptomyces cattleya. This discovery provided compelling evidence that biological systems could indeed produce organofluorine compounds and hinted at the potential for fluorine to influence biological activity.

The development of the first fluoride-containing drug, fludrocortisone, in the 1950s, further catalyzed interest in the strategic incorporation of fluorine to enhance the biological properties of organic molecules.[1] This pivotal moment in medicinal chemistry set the stage for the deliberate synthesis and investigation of non-natural fluorinated amino acids. Early synthetic efforts focused on derivatives of common amino acids, with the goal of understanding how the unique properties of fluorine would manifest in a biological context.

A timeline of key milestones in the discovery and development of fluorinated amino acids is presented below:

YearMilestoneKey Scientists/ContributorsSignificance
1886 Isolation of elemental fluorine.Henri MoissanFoundational for all subsequent organofluorine chemistry.
1950s Discovery of 4-fluoro-L-threonine.Researchers studying Streptomyces cattleyaDemonstrated the existence of naturally occurring fluorinated amino acids.
Mid-1950s Development of fludrocortisone.Pharmaceutical researchersProvided strong evidence for the use of fluorine to improve drug properties.[1]
Late 20th Century Development of diverse synthetic methods for FAAs.Numerous organic chemistsEnabled the creation of a wide array of fluorinated amino acids with varying degrees of fluorination and at different positions.
2000s-Present Expansion of FAA applications in protein engineering, ¹⁹F NMR, and drug design.The broader scientific communitySolidified the role of FAAs as indispensable tools in modern biotechnology and medicine.

The Significance of Fluorination: Tailoring Molecular Properties

The introduction of fluorine into amino acids imparts a range of unique and powerful properties that can be exploited in various scientific disciplines. The high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are central to these effects.

Physicochemical Properties

Fluorination significantly alters the physicochemical properties of amino acid side chains, including their acidity, hydrophobicity, and conformational preferences. These modifications can have profound effects on the structure, stability, and function of peptides and proteins.

PropertyEffect of FluorinationRationale
pKa Generally decreases (increases acidity).The strong electron-withdrawing nature of fluorine stabilizes the conjugate base.
Hydrophobicity (logP) Generally increases.The C-F bond is more hydrophobic than the C-H bond, leading to increased lipophilicity.
Conformational Preference Can induce specific dihedral angle preferences and secondary structures.Steric and electronic effects of fluorine can restrict side-chain rotation and favor specific backbone conformations.[2][3]
Dipole Moment Introduces a significant local dipole moment.The large difference in electronegativity between carbon and fluorine creates a highly polarized bond.
Applications in Drug Discovery and Development

The ability to fine-tune molecular properties makes fluorinated amino acids highly valuable in medicinal chemistry. Their incorporation into peptide-based drugs or small molecule therapeutics can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

  • Improved Binding Affinity: The unique electronic and conformational effects of fluorine can lead to more potent interactions with biological targets.

  • Increased Membrane Permeability: Enhanced lipophilicity can improve the ability of a drug to cross cell membranes.

  • Modulation of Bioavailability: By altering physicochemical properties, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be optimized.

Protein Engineering and Design

In the realm of protein engineering, fluorinated amino acids serve as powerful tools to:

  • Increase Protein Stability: The introduction of fluorinated residues, particularly in the hydrophobic core of a protein, can enhance thermal and chemical stability.[4]

  • Modulate Protein Folding: The conformational constraints imposed by fluorination can be used to direct protein folding pathways and stabilize desired secondary structures.[2]

  • Alter Enzyme Activity: The electronic effects of fluorine can modify the catalytic activity of enzymes when incorporated at or near the active site.

A Unique Probe for Biophysical Studies: ¹⁹F Nuclear Magnetic Resonance (NMR)

Fluorine's nuclear spin of ½, 100% natural abundance, and high gyromagnetic ratio make it an excellent nucleus for NMR spectroscopy.[5] Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid provides a unique and sensitive spectroscopic probe with no background signal.[5] ¹⁹F NMR is widely used to study:

  • Protein Structure and Dynamics: Changes in the chemical environment around the fluorine nucleus report on protein conformation and flexibility.

  • Protein-Ligand Interactions: Binding of a ligand to a protein containing a fluorinated amino acid can be monitored by changes in the ¹⁹F NMR signal, allowing for the determination of binding affinities and kinetics.[1][6]

  • In-cell NMR: The lack of background signal makes ¹⁹F NMR particularly well-suited for studying proteins in the complex environment of a living cell.[]

Synthesis and Incorporation of Fluorinated Amino Acids: A Methodological Overview

The synthesis of fluorinated amino acids presents unique challenges due to the reactivity of fluorine-containing reagents. However, a variety of robust synthetic strategies have been developed.

General Synthetic Strategies

The synthesis of fluorinated amino acids can be broadly categorized into two main approaches:

  • Building Block Approach: This strategy involves the use of readily available fluorinated starting materials that are then elaborated to introduce the amino and carboxyl functionalities.

  • Late-Stage Fluorination: In this approach, a non-fluorinated amino acid precursor is synthesized first, and the fluorine atom or a fluorine-containing group is introduced in a later step.

The logical relationship between these strategies is depicted below:

G Synthetic Strategies for Fluorinated Amino Acids Fluorinated Starting Materials Fluorinated Starting Materials Building Block Approach Building Block Approach Fluorinated Starting Materials->Building Block Approach Non-Fluorinated Amino Acid Precursors Non-Fluorinated Amino Acid Precursors Late-Stage Fluorination Late-Stage Fluorination Non-Fluorinated Amino Acid Precursors->Late-Stage Fluorination Fluorinated Amino Acids Fluorinated Amino Acids Building Block Approach->Fluorinated Amino Acids Late-Stage Fluorination->Fluorinated Amino Acids G cluster_prep Preparation cluster_expression Expression cluster_purification Purification and Analysis A Co-transform E. coli with protein and synthetase plasmids B Grow starter culture in non-inducing media A->B C Inoculate expression media containing the fluorinated amino acid B->C D Induce protein expression with IPTG C->D E Incubate for protein expression D->E F Harvest cells and lyse E->F G Purify the fluorinated protein (e.g., Ni-NTA, SEC) F->G H Characterize the protein (SDS-PAGE, Mass Spec) G->H I Perform 19F NMR analysis H->I G Probing VEGF Signaling with a Fluorinated Amino Acid VEGF VEGF Ligand VEGFR VEGFR with 19F-FAA VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation NMR 19F NMR Spectrometer VEGFR->NMR Monitor Conformational Change Downstream Downstream Signaling (e.g., Akt, ERK) PLCg->Downstream PI3K->Downstream G Investigating ERK Signaling with a Fluorinated Amino Acid Ras Ras Raf Raf Ras->Raf MEK MEK with 19F-FAA Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation NMR 19F NMR Spectrometer MEK->NMR Monitor Phosphorylation State and Inhibitor Binding Transcription Transcription Factors ERK->Transcription

References

Methodological & Application

Application Notes and Protocols: (4R)-1-Boc-4-fluoro-D-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4R)-1-Boc-4-fluoro-D-proline in peptide synthesis. This unique amino acid analogue offers powerful tools for influencing peptide conformation, stability, and biological activity, making it a valuable asset in peptide design and drug discovery.

Introduction

This compound, a synthetic derivative of the proteinogenic amino acid proline, is distinguished by the stereospecific placement of a fluorine atom at the 4R position of the pyrrolidine (B122466) ring. This modification introduces potent stereoelectronic effects that significantly influence the local geometry of the peptide backbone.[1][2][3] The high electronegativity of the fluorine atom favors a Cγ-exo ring pucker, which in turn promotes a trans conformation of the preceding peptide bond.[3][4] This conformational control allows for the rational design of peptides with enhanced structural integrity and stability.[2][5]

The incorporation of (4R)-fluoroproline (Flp) has been shown to stabilize secondary structures such as polyproline II (PPII) helices and the collagen triple helix.[1][2][5] Furthermore, the fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies, enabling detailed conformational analysis and investigations into peptide-protein interactions.[1][4][6]

Key Applications

  • Conformational Control and Stabilization: The primary application of this compound is to enforce a trans geometry at the Xaa-Pro bond, thereby stabilizing specific peptide conformations.[3] This is particularly useful in the design of bioactive peptides where a defined structure is crucial for receptor binding.

  • Enhanced Protein Stability: By promoting a specific ring pucker, (4R)-fluoroproline can enhance the thermal stability of proteins and peptide assemblies, such as collagen mimetic peptides.[1][2]

  • ¹⁹F NMR Probes: The fluorine atom provides a unique spectroscopic handle for non-invasive monitoring of peptide conformation, folding, and binding events in complex biological milieu due to the high sensitivity and low background of ¹⁹F NMR.[1][4][6]

  • Medicinal Chemistry: The ability to fine-tune peptide conformation and stability makes this compound a valuable building block in the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.[2][4]

Quantitative Data Summary

The incorporation of (4R)-fluoroproline has a quantifiable impact on peptide conformation and stability. The following tables summarize key findings from the literature.

ParameterPeptide SystemEffect of (4R)-fluoroproline (Flp)Reference
PPII Helix Stability Host-guest peptides with C-terminal Flp tripletsIncreases the transition barrier of PPII → PPI conversion by 1.53 kJ mol⁻¹[5]
Amide Bond Conformation Model PeptidesStrongly favors the trans isomer of the preceding peptide bond[3]
Collagen Triple Helix Stability Collagen mimetic peptidesIncreased thermostability compared to hydroxyproline-containing peptides[2]
Fluorinated Proline DerivativePeptide Context¹⁹F NMR Chemical Shift (δ, ppm)Reference
(4R)-fluoroproline (Flp)Ac-TYFlpN-NH₂~ -178[1]

Experimental Protocols

Two primary methods are employed for incorporating (4R)-fluoroproline into synthetic peptides: direct coupling using the protected amino acid and on-resin modification via "proline editing."

Protocol 1: Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using manual or automated Fmoc-based SPPS.

Materials:

  • Rink Amide resin or other suitable solid support

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA, Collidine)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIPS/H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Incorporation of this compound:

    • Dissolve this compound (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add a base such as DIPEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected peptide-resin and allow to react for 1-2 hours.

  • Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: On-Resin Synthesis via "Proline Editing"

This elegant method allows for the synthesis of peptides containing (4R)-fluoroproline starting from the more readily available Fmoc-(4R)-hydroxyproline (Fmoc-Hyp).[1][7][8]

Materials:

  • Solid-phase peptide synthesis resin

  • Fmoc-(4R)-hydroxyproline

  • Trityl chloride or other suitable protecting group for the hydroxyl function

  • Fluorinating agent (e.g., DAST or morpholinosulfur trifluoride)

  • Other reagents and solvents for standard Fmoc-SPPS

Procedure:

  • Incorporate Fmoc-Hyp: Couple Fmoc-(4R)-hydroxyproline to the growing peptide chain on the solid support.

  • Protect the Hydroxyl Group: Protect the hydroxyl group of the Hyp residue, for example, as a trityl ether.

  • Complete Peptide Synthesis: Continue with standard Fmoc-SPPS to complete the desired peptide sequence.

  • Orthogonal Deprotection: Selectively remove the trityl protecting group from the hydroxyproline (B1673980) residue using dilute TFA (e.g., 2% in DCM).

  • On-Resin Fluorination:

    • Swell the resin in an appropriate anhydrous solvent.

    • Treat the resin with a fluorinating agent such as DAST to convert the hydroxyl group to a fluorine atom with inversion of stereochemistry, yielding the (4S)-fluoroproline derivative. For the (4R) derivative, one would need to start with (4S)-hydroxyproline or perform a Mitsunobu reaction to invert the stereocenter of (4R)-hydroxyproline to (4S)-hydroxyproline on the resin before fluorination.

  • Cleavage and Purification: Cleave the final peptide from the resin and purify as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

sp_workflow General Workflow for Peptide Synthesis and Analysis cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Application start Select Synthesis Strategy direct_incorp Direct Incorporation of This compound start->direct_incorp proline_edit Proline Editing start->proline_edit spps Solid-Phase Peptide Synthesis (SPPS) direct_incorp->spps proline_edit->spps cleavage Cleavage and Deprotection spps->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry and NMR Analysis purification->characterization functional_assays Functional Assays (e.g., Binding, Stability) characterization->functional_assays drug_dev Drug Development functional_assays->drug_dev

Caption: General workflow for peptide synthesis and analysis.

proline_editing_workflow Proline Editing Workflow on Solid Support resin Resin-Bound Peptide couple_hyp Couple Fmoc-(4R)-Hyp resin->couple_hyp protect_oh Protect Hydroxyl Group (e.g., with Trityl) couple_hyp->protect_oh elongate Elongate Peptide Chain protect_oh->elongate deprotect_oh Selectively Deprotect Hydroxyl Group elongate->deprotect_oh fluorinate On-Resin Fluorination (e.g., DAST) deprotect_oh->fluorinate final_peptide Resin-Bound Peptide with (4S)-fluoroproline fluorinate->final_peptide

Caption: Proline editing workflow on a solid support.

conformational_effects Conformational Effects of (4R)-Fluoroproline flp (4R)-Fluoroproline Incorporation exo_pucker Favors Cγ-exo Ring Pucker flp->exo_pucker Stereoelectronic Effect trans_amide Promotes trans Amide Bond exo_pucker->trans_amide stabilization Stabilization of Secondary Structures (e.g., PPII Helix, Collagen) trans_amide->stabilization stability Enhanced Thermal Stability stabilization->stability

Caption: Conformational effects of (4R)-fluoroproline.

References

Application Notes and Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-1-Boc-4-fluoro-D-proline is a valuable building block in peptide synthesis for introducing conformational constraints and for 19F NMR studies. The fluorine substituent at the C4 position of the proline ring significantly influences the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond, making it a powerful tool for designing peptides with specific secondary structures and enhanced stability.[1][2][3][4][5][6] This document provides a detailed protocol for the incorporation of this compound into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

While the direct coupling of fluorinated prolines can sometimes be challenging due to steric hindrance, this protocol outlines the key steps and considerations for successful synthesis.[1] An alternative "proline editing" strategy, which involves the post-synthetic modification of a hydroxyproline (B1673980) residue, has also been described in the literature.[7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale. Please note that specific yields and purities can vary depending on the peptide sequence and coupling efficiency.

ParameterValueNotes
Resin
TypeMerrifield or PAM ResinStandard for Boc-based synthesis.[8]
Substitution Level0.4 - 0.8 mmol/gA lower substitution is often preferred for complex peptides.
Starting Resin Amount250 mg (for 0.4 mmol/g loading)To achieve a 0.1 mmol synthesis scale.
Amino Acid Coupling
Boc-Amino Acid3 - 4 equivalentsRelative to the resin's theoretical loading.
Coupling Reagent (e.g., HBTU/HOBt)3 - 4 equivalentsRecommended for potentially sterically hindered couplings.[9]
Base (DIPEA)6 - 8 equivalents
Coupling Time2 - 4 hoursMay require longer coupling times or double coupling for this compound.
Boc Deprotection
Reagent50% TFA in DCMStandard reagent for Boc removal.[8]
Reaction Time1 x 5 min + 1 x 20 min
Cleavage
ReagentAnhydrous HFStandard for Boc/Bzl strategy.[8]
ScavengersAnisole, p-cresolTo prevent side reactions.
Reaction Time1 - 2 hours at 0°C
Expected Yield (crude) 60 - 80%Highly sequence-dependent.
Purity (crude) 50 - 70%Dependent on coupling efficiency and side reactions.

Experimental Protocols

This protocol details the manual Boc-SPPS for incorporating this compound into a peptide sequence.

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the appropriate amount of Merrifield or PAM resin in a reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • First Amino Acid Attachment (for Merrifield Resin):

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

    • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

Peptide Chain Elongation: A Single Coupling Cycle

The following steps are repeated for each amino acid in the peptide sequence.

SPPS_Cycle Start Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIPEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End Repeat for next cycle

Boc-SPPS Elongation Cycle.

2.1. Boc Deprotection

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 5 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[8]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (IPA) (2x).

2.2. Neutralization

  • Wash the resin with DCM (2x).

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

  • Agitate for 5 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (5x).

2.3. Amino Acid Coupling (Incorporation of this compound)

  • In a separate vial, dissolve this compound (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

  • Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Note: Due to the potential for steric hindrance with fluorinated prolines, monitoring the coupling reaction with a Kaiser test (for primary amines) or an isatin (B1672199) test (for secondary amines like proline) is recommended. If the coupling is incomplete, a second coupling can be performed with fresh reagents.

  • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Final Deprotection and Cleavage

Cleavage_Workflow Start Fully Assembled Peptide-Resin FinalDeprotection Final Boc Deprotection (50% TFA in DCM) Start->FinalDeprotection WashDry Wash and Dry Resin FinalDeprotection->WashDry Cleavage HF Cleavage (Anhydrous HF, Scavengers) WashDry->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Final Cleavage and Purification Workflow.
  • Final Boc Deprotection: Perform the Boc deprotection as described in step 2.1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

    • Place the dried peptide-resin in the HF cleavage vessel.

    • Add scavengers (e.g., anisole, p-cresol) to the vessel.

    • Cool the vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Collect the crude peptide by filtration or centrifugation.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures based on their specific peptide sequence, available equipment, and safety protocols. Optimization of coupling times and reagent equivalents may be necessary to achieve the desired purity and yield.

References

Applications of Fluorinated Proline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[1] Among fluorinated amino acids, fluorinated prolines have emerged as particularly powerful tools in peptide and protein engineering, as well as in the design of small molecule therapeutics.[2]

This document provides detailed application notes and experimental protocols for the use of fluorinated prolines in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these building blocks in their work.

Conformational Control and Peptide Stability

One of the most significant applications of fluorinated prolines is their ability to modulate the conformational properties of peptides and proteins.[3] The substitution of fluorine on the proline ring, particularly at the 4-position, exerts a strong stereoelectronic effect that influences the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond.[3]

  • (4R)-Fluoroproline ((4R)-FPro) favors a Cγ-exo ring pucker, which promotes a trans amide bond conformation. This pre-organization can enhance the stability of secondary structures like the polyproline II (PPII) helix found in collagen.[4][5]

  • (4S)-Fluoroproline ((4S)-FPro) favors a Cγ-endo ring pucker, which can stabilize cis amide bond conformations.[6]

This conformational control has been effectively utilized to enhance the thermal stability of collagen mimetic peptides. The incorporation of (4R)-FPro in the Yaa position of (Xaa-Yaa-Gly)n repeating units leads to a significant increase in the melting temperature (Tm) of the collagen triple helix.[4][7]

Data Presentation: Thermal Stability of Fluorinated Collagen Mimetic Peptides
Peptide Sequence4-Substituted ProlineMelting Temperature (Tm) (°C)ΔTm (°C) vs. (Pro-Pro-Gly)10Reference
(Pro-Pro-Gly)10Proline (unsubstituted)24-[8]
(Pro-Hyp-Gly)10(4R)-Hydroxyproline41+17[8]
(Pro-(4R)-FPro-Gly)10(4R)-Fluoroproline45+21[4]
(Pro-(4S)-FPro-Gly)10(4S)-FluoroprolineDoes not form a stable triple helix-[9]
((4S)-FPro-Pro-Gly)10(4S)-FluoroprolineForms a triple helixN/A[9]

Note: Hyp refers to (4R)-Hydroxyproline. Melting temperatures can vary based on experimental conditions such as peptide concentration and buffer composition.

Experimental Protocol: Determination of Peptide Thermal Stability by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the melting temperature (Tm) of a fluorinated collagen mimetic peptide.

1. Materials:

  • Fluorinated collagen mimetic peptide (lyophilized powder)
  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)
  • CD spectropolarimeter equipped with a temperature controller
  • Quartz cuvette with a 1 mm path length

2. Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 0.2 mg/mL. Degas the solution before use.
  • Instrument Setup:
  • Set the CD spectropolarimeter to monitor the ellipticity at a fixed wavelength, typically 220 nm for collagen-like peptides, which corresponds to the polyproline II helix conformation.[10]
  • Set the temperature range for the thermal scan (e.g., from 10 °C to 80 °C).
  • Set the heating rate (e.g., 1 °C/min).[10]
  • Set the equilibration time at each temperature step (e.g., 30 seconds).[10]
  • Data Acquisition:
  • Blank the instrument with the phosphate buffer in the cuvette.
  • Load the peptide solution into the cuvette.
  • Start the thermal denaturation program. The instrument will record the ellipticity as a function of temperature.
  • Data Analysis:
  • Plot the ellipticity at 220 nm versus temperature.
  • The data will typically show a sigmoidal curve representing the transition from the folded (triple-helical) to the unfolded state.
  • The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined by finding the maximum of the first derivative of the melting curve.[11]

Enzyme Inhibition

Fluorinated prolines can be incorporated into small molecule inhibitors to enhance their potency and selectivity. The conformational constraints imposed by the fluorinated proline can orient the inhibitor optimally within the enzyme's active site, leading to improved binding affinity.

A notable example is the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[12] The incorporation of a fluorinated proline analog at the P1 position of dipeptide inhibitors can significantly impact their inhibitory activity.

Data Presentation: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Fluorinated Proline Analogs
InhibitorP1 PositionKi (nM)Reference
VildagliptinCyanopyrrolidide13[13]
SaxagliptinCyanopyrrolidide1.3[13]
Des-fluoro sitagliptinPiperazine27[12]

Note: While not all listed inhibitors contain a classic fluorinated proline, they highlight the importance of proline mimetics and the impact of fluorine in this class of compounds.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol describes a continuous fluorescent assay to determine the inhibitory activity of compounds against human DPP-IV.

1. Materials:

  • Recombinant human DPP-IV
  • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
  • Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA
  • Test compound (fluorinated proline-containing inhibitor) dissolved in DMSO
  • 96-well black microplate
  • Fluorescence plate reader

2. Procedure:

  • Reagent Preparation:
  • Prepare a stock solution of the test compound in DMSO. Create a dilution series in the assay buffer.
  • Prepare a solution of DPP-IV in the assay buffer.
  • Prepare a solution of Gly-Pro-AMC in the assay buffer.
  • Assay Protocol:
  • To each well of the microplate, add:
  • Assay buffer
  • Test compound solution (or vehicle for control)
  • DPP-IV solution
  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
  • Data Acquisition:
  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.
  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes.
  • Data Analysis:
  • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
  • Plot the reaction velocity as a function of the inhibitor concentration.
  • Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the IC50 or Ki value.

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion.[14][15] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study the structure, dynamics, and interactions of fluorinated molecules.[15]

Incorporating fluorinated prolines into peptides and proteins allows for the site-specific introduction of a ¹⁹F NMR probe. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing valuable information on:

  • Cis-trans isomerization of the prolyl bond, as the two isomers often give rise to distinct ¹⁹F NMR signals.[1]

  • Conformational changes upon ligand binding or protein folding.

  • Protein-protein interactions.

Experimental Protocol: ¹⁹F NMR Analysis of a Fluorinated Proline-Containing Peptide

This protocol outlines the basic steps for acquiring and analyzing a 1D ¹⁹F NMR spectrum of a peptide containing a 4-fluoroproline (B1262513) residue.

1. Materials:

  • Lyophilized fluorinated peptide
  • NMR buffer (e.g., 10 mM phosphate buffer, pH 7.4, in 90% H₂O/10% D₂O)
  • NMR spectrometer equipped with a ¹⁹F-capable probe
  • NMR tubes

2. Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of approximately 0.1-1 mM.
  • Instrument Setup:
  • Tune and match the NMR probe for the ¹⁹F frequency.
  • Set the temperature (e.g., 298 K).
  • Data Acquisition:
  • Acquire a 1D ¹⁹F NMR spectrum. A simple pulse-acquire sequence is often sufficient.
  • To obtain quantitative data on the populations of different conformers (e.g., cis and trans isomers), ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time).[16]
  • Proton decoupling is often used to simplify the spectrum and improve signal-to-noise.
  • Data Processing and Analysis:
  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum and perform baseline correction.
  • Integrate the signals corresponding to the different fluorine environments (e.g., cis and trans isomers). The relative integrals provide the population of each species.
  • The chemical shifts of the ¹⁹F signals can be compared under different conditions (e.g., in the presence and absence of a binding partner) to monitor environmental changes.

Metabolic Stability Enhancement

The introduction of fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[17] Replacing a metabolically labile proline residue with a fluorinated proline can be an effective strategy to improve the pharmacokinetic profile of a peptide or small molecule.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a fluorinated compound.

1. Materials:

  • Test compound (fluorinated proline-containing molecule)
  • Pooled human liver microsomes
  • NADPH regenerating system (or NADPH)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • Acetonitrile (B52724) (ACN) containing an internal standard for quenching and sample preparation
  • 96-well plate
  • Incubator/shaker set to 37 °C
  • LC-MS/MS system

2. Procedure:

  • Incubation:
  • Prepare a reaction mixture containing the test compound, liver microsomes, and phosphate buffer in a 96-well plate.
  • Pre-incubate the plate at 37 °C for a few minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[18]
  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
  • Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of this line gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.[19]

Positron Emission Tomography (PET) Imaging

Fluorine-18 (¹⁸F) is a positron-emitting isotope with a convenient half-life of approximately 110 minutes, making it ideal for PET imaging.[20] ¹⁸F-labeled fluoroprolines, such as cis-4-[¹⁸F]fluoro-L-proline, have been developed as PET tracers to visualize processes involving collagen synthesis, which is upregulated in conditions like fibrosis and some cancers.

Experimental Protocol: PET Imaging with cis-4-[¹⁸F]fluoro-L-proline

This is a general outline of a preclinical PET imaging study. Human imaging protocols are more complex and require institutional review board approval.

1. Materials:

  • cis-4-[¹⁸F]fluoro-L-proline (synthesized and purified under sterile conditions)
  • Animal model (e.g., mouse or rat model of fibrosis)
  • PET/CT scanner
  • Anesthesia system

2. Procedure:

  • Radiotracer Administration: Anesthetize the animal and inject a known amount of cis-4-[¹⁸F]fluoro-L-proline intravenously (e.g., via tail vein).[20]
  • Uptake Period: Allow the radiotracer to distribute throughout the body for a specific period (e.g., 60 minutes).
  • PET/CT Scanning:
  • Position the anesthetized animal in the PET/CT scanner.
  • Acquire a CT scan for anatomical reference and attenuation correction.
  • Acquire a static or dynamic PET scan over the region of interest (e.g., the liver in a model of liver fibrosis).[21]
  • Image Reconstruction and Analysis:
  • Reconstruct the PET and CT images.
  • Fuse the PET and CT images to correlate radiotracer uptake with anatomical structures.
  • Draw regions of interest (ROIs) over the target organ and other tissues to quantify the radiotracer uptake, often expressed as Standardized Uptake Value (SUV).

Synthesis of Fluorinated Prolines and their Incorporation into Peptides

Synthesis of N-Boc-(2S,4R)-4-fluoroproline

A common route to synthesize 4-fluoroprolines starts from the readily available (2S,4R)-4-hydroxyproline. The following is a representative procedure.

1. Materials:

  • N-Boc-(2S,4R)-4-hydroxyproline methyl ester
  • Deoxyfluorinating agent (e.g., DAST or Deoxo-Fluor®)
  • Anhydrous dichloromethane (B109758) (DCM)
  • Sodium bicarbonate solution
  • Anhydrous magnesium sulfate
  • Silica (B1680970) gel for column chromatography

2. Procedure:

  • Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
  • Slowly add the deoxyfluorinating agent to the cooled solution.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
  • Purify the crude product by silica gel column chromatography to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester (note the inversion of stereochemistry).
  • Hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to obtain the final product, N-Boc-(2S,4S)-4-fluoroproline.

Incorporation of Fluorinated Proline into Peptides via Fmoc-SPPS

1. Materials:

  • Fmoc-protected 4-fluoroproline
  • Solid support resin (e.g., Rink Amide resin)
  • Fmoc-protected amino acids
  • Coupling reagents (e.g., HBTU, HOBt, DIC)
  • Base (e.g., DIPEA)
  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
  • Solvents: DMF, DCM
  • Cleavage cocktail (e.g., TFA/TIS/H₂O)
  • Diethyl ether

2. Procedure:

  • Resin Swelling: Swell the resin in DMF.
  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution. Wash the resin thoroughly with DMF.
  • Amino Acid Coupling:
  • Activate the Fmoc-protected amino acid (including Fmoc-4-fluoroproline) with coupling reagents and a base in DMF.
  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
  • Wash the resin with DMF.
  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
  • Final Deprotection: Remove the N-terminal Fmoc group.
  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

Diagrams

experimental_workflow_spps resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_fpro Fluorinated Proline Coupling deprotection2->coupling_fpro wash2 Wash coupling_fpro->wash2 repeat Repeat Deprotection & Coupling Cycles wash2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage & Deprotection final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating fluorinated proline.

signaling_pathway_dppiv incretins Incretins (GLP-1, GIP) dppiv DPP-IV Enzyme incretins->dppiv Inactivation pancreas Pancreas incretins->pancreas Stimulation inactive_incretins Inactive Incretins dppiv->inactive_incretins fpro_inhibitor Fluorinated Proline Inhibitor fpro_inhibitor->dppiv Inhibition insulin Insulin Secretion pancreas->insulin glucose Lowered Blood Glucose insulin->glucose

Caption: Mechanism of action of fluorinated proline-based DPP-IV inhibitors for type 2 diabetes.

logical_relationship_fluoroproline fluorinated_proline Fluorinated Proline conformational_control Conformational Control fluorinated_proline->conformational_control nmr_probe 19F NMR Probe fluorinated_proline->nmr_probe metabolic_stability Metabolic Stability fluorinated_proline->metabolic_stability pet_imaging 18F PET Imaging fluorinated_proline->pet_imaging with 18F peptide_stability Peptide/Protein Stability conformational_control->peptide_stability enzyme_inhibition Enzyme Inhibition conformational_control->enzyme_inhibition protein_studies Protein Structure & Dynamics nmr_probe->protein_studies pharmacokinetics Improved Pharmacokinetics metabolic_stability->pharmacokinetics disease_diagnosis Disease Diagnosis pet_imaging->disease_diagnosis

Caption: Key applications of fluorinated proline in medicinal chemistry and their outcomes.

References

Application Notes and Protocols for the Boc Deprotection of (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from (4R)-1-Boc-4-fluoro-D-proline to yield (4R)-4-fluoro-D-proline. The protocols outlined are standard and reliable methods for this transformation, primarily utilizing acidic conditions.

The deprotection of the Boc group is a critical step in peptide synthesis and the preparation of various proline-based compounds. The most common and effective methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent.[1][2] The choice of reagent and conditions can be tailored to the specific requirements of the subsequent synthetic steps and the stability of other functional groups present in the molecule.

Mechanism of Acid-Mediated Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine of the proline derivative.[2]

Comparative Data on Boc Deprotection Conditions

While specific quantitative data for the solution-phase deprotection of this compound is not extensively published, data from solid-phase peptide synthesis (SPPS) can provide insights into the relative efficacy of different deprotection reagents and conditions. The following table summarizes a comparison between TFA in dichloromethane (B109758) (DCM) and 4M HCl in dioxane for Boc deprotection in an SPPS context.

EntryDeprotection Reagent/SolventTimeEfficacy/YieldReference
150% TFA/DCM5 min~78% (incomplete deprotection)[3]
250% TFA/DCM2 x 30 minClean end product (complete deprotection)[3]
34 M HCl/dioxane5 minIncomplete deprotection[3]
44 M HCl/dioxane2 x 30 minClean end product (complete deprotection)[3]

Experimental Protocols

Two primary protocols for the Boc deprotection of this compound are provided below. These methods can be adapted based on the scale of the reaction and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used method that typically results in the formation of the trifluoroacetate (B77799) salt of the deprotected amine. The volatility of both TFA and DCM facilitates their removal upon completion of the reaction.[2][4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[4][5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) or dissolved in a minimal amount of solvent and precipitated.

  • To isolate the product, triturate the resulting residue with cold diethyl ether to precipitate the (4R)-4-fluoro-D-proline trifluoroacetate salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method yields the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid that is easy to handle.[1][6]

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane (B91453)

  • 4 M HCl in Dioxane solution

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a solution of 4 M HCl in dioxane. Typically, a 5-10 fold excess of HCl is used.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. Often, the deprotected product will precipitate out of the solution as the hydrochloride salt.[6]

  • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

  • If the product has precipitated, it can be collected by filtration. If not, the product can be precipitated by the addition of diethyl ether.

  • Wash the solid product with diethyl ether and dry under vacuum to obtain (4R)-4-fluoro-D-proline hydrochloride.

Visualizations

Reaction Pathway

Boc Deprotection Pathway General Reaction Pathway for Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound Protonated Protonated Boc-Protected Proline Reactant->Protonated Protonation Acid Strong Acid (TFA or HCl) Acid->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Isobutylene Isobutylene (from tert-butyl cation) Carbocation->Isobutylene Elimination Product (4R)-4-fluoro-D-proline Salt CarbamicAcid->Product Decarboxylation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of Boc-proline.

Experimental Workflow

Experimental Workflow General Experimental Workflow for Boc Deprotection Start Start This compound Dissolution Dissolution Dissolve in anhydrous solvent (DCM or Dioxane) Start->Dissolution Cooling Cooling (Optional for TFA) Cool to 0 °C Dissolution->Cooling Acid_Addition Acid Addition Add TFA or 4M HCl in Dioxane Cooling->Acid_Addition Reaction Reaction Stir at room temperature for 1-4 hours Acid_Addition->Reaction Monitoring Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Work-up Evaporate solvent and excess acid Monitoring->Workup Reaction Complete Isolation Isolation Precipitate/triturate with diethyl ether Workup->Isolation Drying Drying Dry product under vacuum Isolation->Drying End End (4R)-4-fluoro-D-proline Salt Drying->End

References

Application of (4R)-1-Boc-4-fluoro-D-proline in Asymmetric Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

(4R)-1-Boc-4-fluoro-D-proline is a valuable chiral building block in the field of asymmetric catalysis. While not typically employed directly as a catalyst due to the Boc-protecting group on the secondary amine, it serves as a crucial starting material for the synthesis of sophisticated organocatalysts. The fluorine substituent at the C4 position of the proline ring can significantly influence the catalyst's stereoelectronic properties, impacting its efficacy and selectivity in asymmetric transformations.

This document provides detailed application notes and protocols for the synthesis of a C2-symmetric bis(prolinamide) organocatalyst derived from this compound and its application in the asymmetric Michael addition of aldehydes to nitroolefins.

Synthesis of a Chiral Bis(prolinamide) Organocatalyst

This compound can be utilized in the synthesis of more complex chiral ligands and organocatalysts. A key application is its incorporation into prolinamide-based structures, which have demonstrated high efficiency in various asymmetric reactions. The following protocol outlines the synthesis of a C2-symmetric bis(prolinamide) catalyst.

Experimental Protocol: Synthesis of Bis(prolinamide) Catalyst

Step 1: Amide Coupling of this compound with a Diamine

  • To a solution of this compound (2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (2.2 equivalents).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 1,2-diaminocyclohexane (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to yield the Boc-protected bis(prolinamide).

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected bis(prolinamide) from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid bis(prolinamide) catalyst as its trifluoroacetate (B77799) salt.

  • Dry the catalyst under vacuum before use.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection Proline (4R)-1-Boc-4-fluoro- D-proline Coupling DCC, HOBt DCM, 0°C to rt, 24h Proline->Coupling Diamine 1,2-Diamino- cyclohexane Diamine->Coupling Boc_Catalyst Boc-Protected Bis(prolinamide) Coupling->Boc_Catalyst Deprotection TFA, DCM rt, 2h Final_Catalyst Bis(prolinamide) Organocatalyst Deprotection->Final_Catalyst Boc_Catalyst2->Deprotection

Fig. 1: Synthesis workflow for the bis(prolinamide) organocatalyst.

Application in Asymmetric Michael Addition

The synthesized bis(prolinamide) organocatalyst is effective in promoting the asymmetric Michael addition of aldehydes to nitroolefins, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral γ-nitroaldehydes, which are versatile synthetic intermediates.

Catalytic Performance in the Asymmetric Michael Addition
EntryAldehydeNitroolefinYield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-Nitrostyrene9595:598
2Isovaleraldehydeβ-Nitrostyrene9296:499
3Propanal4-Nitro-β-nitrostyrene9093:797
4Isovaleraldehyde4-Chloro-β-nitrostyrene9497:398
Experimental Protocol: Asymmetric Michael Addition
  • To a solution of the nitroolefin (1.0 mmol) and the bis(prolinamide) organocatalyst (0.1 mmol, 10 mol%) in anhydrous chloroform (B151607) (5 mL) at room temperature, add the aldehyde (2.0 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Proposed Catalytic Cycle

The reaction is believed to proceed through a dual activation mechanism involving the formation of an enamine from the aldehyde and one of the prolinamide's secondary amine groups, while the other prolinamide unit activates the nitroolefin via hydrogen bonding.

Catalytic_Cycle Catalyst Bis(prolinamide) Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Transition_State Ternary Transition State (H-Bonding) Enamine->Transition_State Nitroolefin Nitroolefin Nitroolefin->Transition_State Iminium Iminium Intermediate Transition_State->Iminium C-C Bond Formation Product γ-Nitroaldehyde Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Application Note: Solubility of (4R)-1-Boc-4-fluoro-D-proline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4R)-1-Boc-4-fluoro-D-proline is a fluorinated derivative of the amino acid proline, a crucial building block in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes. This document provides a detailed protocol for determining the solubility of this compound and a framework for presenting the resulting data.

Data Presentation

While specific quantitative solubility data for this compound is not extensively published, the following table provides a template for researchers to systematically record their experimental findings. This standardized format facilitates easy comparison and interpretation of solubility across a range of common organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)

SolventClassificationSolubility (mg/mL)Observations
Dichloromethane (DCM)Chlorinated
ChloroformChlorinated
Methanol (MeOH)Protic
Ethanol (EtOH)Protic
Isopropanol (IPA)Protic
AcetoneKetone
Ethyl Acetate (EtOAc)Ester
Acetonitrile (ACN)Nitrile
Tetrahydrofuran (THF)Ether
Diethyl EtherEther
N,N-Dimethylformamide (DMF)Amide
Dimethyl Sulfoxide (DMSO)Sulfoxide
TolueneAromatic Hydrocarbon
HexanesAliphatic Hydrocarbon
WaterAqueous

Experimental Protocols

A common and reliable method for determining the solubility of a compound is the isothermal equilibrium method. This involves preparing a saturated solution of the compound in a specific solvent and then quantifying the concentration of the solute.

Protocol: Determination of Solubility by the Isothermal Equilibrium Method

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the corresponding vial.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve.

    • Dilute the filtered supernatant from the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature (e.g., 24h at 25°C) A->B C 3. Centrifuge to separate solid and supernatant B->C D 4. Filter the supernatant (0.22 µm filter) C->D E 5. Quantify concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate solubility (mg/mL) E->F

Caption: Workflow for determining the solubility of a compound.

Diagram 2: Factors Influencing Solubility

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility A Polarity A->Solubility B Molecular Size B->Solubility C Crystal Lattice Energy C->Solubility D Polarity (Dielectric Constant) D->Solubility E Hydrogen Bonding Capacity E->Solubility F Temperature F->Solubility G Pressure G->Solubility

Caption: Key factors that influence the solubility of a compound.

proper handling and storage conditions for (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of (4R)-1-Boc-4-fluoro-D-proline, a fluorinated amino acid derivative crucial for the synthesis of peptidomimetics and other novel therapeutics. Adherence to these protocols is essential to ensure the integrity of the compound and the reproducibility of experimental results.

Product Information

Parameter Description
IUPAC Name (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
CAS Number 681128-51-8
Molecular Formula C₁₀H₁₆FNO₄
Molecular Weight 233.24 g/mol
Appearance White to off-white powder
Key Applications Incorporation into peptides to modulate conformation and stability, synthesis of peptidomimetics, drug design and development.[1][2]

Handling and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.

2.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • An eyewash station and safety shower should be readily accessible.

2.3. General Hygiene

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feeding stuffs.

2.4. Hazard Identification

  • Skin Irritant: Causes skin irritation.

  • Eye Irritant: Causes serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation.

Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound.

Form Storage Temperature Duration Notes
Lyophilized Powder -20°CUp to 36 monthsKeep desiccated in a tightly sealed container.[2]
4°CShort-termFor immediate use.
Stock Solution -80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.[1][3]
-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles.[1][3]

Experimental Protocols

4.1. Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute as needed for specific applications.

  • Recommended Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM). The choice of solvent will depend on the subsequent reaction conditions.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile, dry container.

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution as recommended in the table above.

4.2. Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound using standard Boc-SPPS chemistry.

4.2.1. Materials

  • This compound

  • Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: DMF, DCM

  • Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

4.2.2. Procedure

  • Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Treat the resin-bound peptide with the deprotection solution (e.g., 50% TFA in DCM) for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by IPA, and then DMF to remove residual TFA and byproducts.

  • Neutralization:

    • Neutralize the resulting amine salt on the resin by washing with a solution of 5-10% DIPEA in DMF.

    • Wash the resin again with DMF to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-4 equivalents of this compound and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

    • Add 5-6 equivalents of DIPEA to the activation mixture.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Diagrams

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_prep Solution Preparation storage_lyo Lyophilized Powder (-20°C, desiccated) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage_lyo->ppe Retrieve storage_sol Stock Solution (-20°C or -80°C, aliquoted) fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DCM) weigh->dissolve store_solution Store Solution Appropriately dissolve->store_solution store_solution->storage_sol

Caption: Workflow for the proper handling and storage of this compound.

SPPS_Protocol_Flowchart start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Couple to Resin wash2->coupling activation Activate this compound (Coupling Reagent + DIPEA in DMF) activation->coupling wash3 Wash (DMF) coupling->wash3 next_cycle Next Amino Acid? wash3->next_cycle next_cycle->deprotection Yes end Final Cleavage and Purification next_cycle->end No

References

Application Notes and Protocols: (4R)-1-Boc-4-fluoro-D-proline in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 4R position of the D-proline ring introduces unique stereoelectronic properties that can profoundly influence the conformation, stability, and biological activity of peptides and small molecules. These properties make it a valuable tool for designing novel therapeutics with enhanced pharmacological profiles.

The fluorine atom's high electronegativity creates a gauche effect, which biases the pyrrolidine (B122466) ring pucker towards a Cγ-exo conformation. This conformational constraint can pre-organize a peptide backbone into a bioactive conformation, potentially increasing its binding affinity and specificity for a biological target.[1][2][3][4][5] Furthermore, the electron-withdrawing nature of fluorine can influence the cis/trans isomerization of the preceding peptide bond and enhance metabolic stability by blocking potential sites of enzymatic oxidation.[3][4]

These application notes provide an overview of the utility of this compound in drug discovery, supported by quantitative data and detailed experimental protocols.

Key Applications

  • Peptidomimetics and Conformational Control: Incorporation of (4R)-fluoro-D-proline is a powerful strategy to stabilize specific secondary structures in peptides, such as the polyproline II (PPII) helix.[6] This is crucial for modulating protein-protein interactions (PPIs) that are often mediated by proline-rich motifs. By enforcing a desired conformation, researchers can design potent and selective inhibitors or stabilizers of PPIs implicated in various diseases.

  • Enhanced Biological Activity and Stability: The conformational rigidity imparted by the fluorinated proline can lead to improved binding affinity for target proteins.[6][7] For example, substitution of proline with (4R)-fluoro-L-proline in the antimicrobial peptide Api137 has been shown to modulate its activity.[7][8] Moreover, the C-F bond is highly stable and can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.[9]

  • Targeted Protein Degradation (PROTACs): (4R)-fluoro-D-proline and its analogs have been incorporated into ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimeras (PROTACs).[10][11][12][13][14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The conformational preferences of fluorinated prolines can be exploited to optimize the binding affinity and selectivity of the VHL ligand, thereby enhancing the potency and efficacy of the PROTAC.

Data Presentation

Table 1: Impact of (4R)-fluoro-proline on Peptide-Protein Interactions and Stability
Peptide/MoleculeTargetMeasurementValueFold Change vs. UnmodifiedReference
Api137 analog (4R-Fpr at Pro13)E. coli 70S RibosomeKi16.91 ± 1.20 nM0.14x[7]
Api137 analog (4R-Fpr at Pro14)E. coli 70S RibosomeKi1.64 ± 0.14 nM1.48x[7]
Api137 analog (4R-Fpr at Pro16)E. coli 70S RibosomeKi0.78 ± 0.22 nM3.12x[7]
(Pro-fPro(R)-Gly)10Collagen Triple HelixΔHLower than (Pro-Hyp(R)-Gly)10-[15]
(Pro-fPro(R)-Gly)10Collagen Triple HelixΔSHigher than (Pro-Hyp(R)-Gly)10-[15]
(4R)-FPro-ubiquitinUbiquitin StabilityΔG-4.71 kJ·mol-1Increase in stability[2]
Table 2: Antibacterial Activity of Api137 Analogs Containing (4R)-fluoro-L-proline
Api137 Analog (Position of 4R-Fpr)Target OrganismMeasurementResultReference
Pro9E. coli RN31Growth Inhibition49% reduction[7]
Pro13E. coli RN31Growth Inhibition70% reduction[7]
Pro16E. coli RN31Growth Inhibition84% reduction[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-Boc-4-fluoro-L-proline and can be modified for the D-enantiomer starting from cis-4-hydroxy-D-proline.[16]

Materials:

Procedure:

  • Boc Protection:

    • Dissolve cis-4-hydroxy-D-proline in a 1:1 mixture of dioxane and water containing 1 equivalent of NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc2O (1.1 equivalents) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield Boc-cis-4-hydroxy-D-proline.

  • Fluorination:

    • Dissolve Boc-cis-4-hydroxy-D-proline in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.2 equivalents) to the solution.

    • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating this compound.[17][18][19][20][21]

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • To couple this compound, use the same procedure. Note that the Boc group on the proline will be stable to the Fmoc deprotection conditions.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 3: NMR Analysis of Peptides Containing (4R)-fluoro-D-proline

19F NMR is a powerful technique to study the conformation and dynamics of fluorinated molecules.[22][23][24][25][26]

Instrumentation:

  • High-field NMR spectrometer equipped with a fluorine probe.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3CN/H2O).

  • The concentration should be in the range of 0.1-1 mM.

NMR Experiments:

  • 1D 19F NMR:

    • Acquire a simple 1D 19F spectrum to observe the fluorine resonance. The chemical shift of the fluorine in (4R)-fluoro-D-proline will be sensitive to its local environment and the cis/trans conformation of the preceding peptide bond.

  • 2D 1H-19F HOESY/NOESY:

    • This experiment reveals through-space interactions between fluorine and nearby protons, providing valuable information about the peptide's three-dimensional structure.

  • 19F Relaxation Studies (T1 and T2):

    • Measurement of longitudinal (T1) and transverse (T2) relaxation times can provide insights into the local dynamics and rotational correlation times of the peptide.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and NOE/HOE correlations to determine the preferred conformation of the peptide, including the ring pucker of the fluoroproline and the cis/trans isomer ratio of the Xaa-(4R)-F-Pro bond.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC ((4R)-F-Pro-VHL Ligand) POI->PROTAC Binds to Ub Ubiquitin POI->Ub Ubiquitination VHL VHL E3 Ligase VHL->PROTAC Binds to VHL->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Fragments Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC utilizing a (4R)-fluoro-proline containing VHL ligand.

SPPS_Workflow Start Start: Fmoc-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA/DIC/Oxyma or Boc-(4R)-F-Pro/DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat n times Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 3. Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Final cycle End End: Crude Peptide Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

References

Troubleshooting & Optimization

Technical Support Center: Coupling Reactions with (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4R)-1-Boc-4-fluoro-D-proline in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow or incomplete?

A1: The coupling of this compound can be challenging due to a combination of factors. The bulky tert-butoxycarbonyl (Boc) protecting group and the cyclic structure of the proline ring create significant steric hindrance around the carboxylic acid, making it less accessible to the incoming amine. Additionally, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group.

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The most prevalent side reactions include:

  • Epimerization/Racemization: Although proline residues are generally resistant to racemization, the strong activation required for coupling hindered amino acids can sometimes lead to a loss of stereochemical integrity at the alpha-carbon.[1]

  • Diketopiperazine Formation: This is a common side reaction in solid-phase peptide synthesis (SPPS), especially when proline is the second amino acid in the sequence. It involves the intramolecular cyclization of the dipeptide, leading to chain termination.

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.

Q3: How does the fluorine substituent in this compound affect the conformation of the resulting peptide?

A3: The fluorine atom at the 4R position has a significant stereoelectronic effect, influencing the pucker of the proline ring.[2][3] Specifically, (4R)-fluoroproline favors a Cγ-exo ring pucker.[2] This conformational preference can impact the overall secondary structure of the peptide, potentially stabilizing or destabilizing specific folds.[2][3]

Q4: Which coupling reagents are recommended for this compound?

A4: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. Uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC.[4][5] COMU is another potent coupling reagent that can be effective.[5]

Q5: How can I minimize racemization during the coupling of this compound?

A5: To suppress racemization, consider the following strategies:

  • Choice of Additives: Use additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or 6-Cl-HOBt with your coupling reagent.[4]

  • Base Selection: Employ a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or sym-collidine instead of stronger bases.

  • Temperature Control: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.

  • Avoid Prolonged Pre-activation: Minimize the time the carboxylic acid is activated before the addition of the amine component.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield Steric Hindrance: The bulky nature of the protected amino acid impedes the reaction.- Use a more potent coupling reagent such as HATU, HCTU, or COMU.[4][5][6]- Increase the equivalents of the amino acid and coupling reagents (e.g., 2-4 equivalents).- Extend the coupling reaction time.- Perform a double coupling (repeating the coupling step before deprotection).
Peptide Aggregation on Resin (SPPS): The growing peptide chain aggregates, blocking the N-terminal amine.- Switch to a more solvating solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.- Incorporate a pseudoproline dipeptide to disrupt secondary structure formation.
Presence of Deletion Sequences Incomplete Coupling: The coupling reaction did not proceed to completion.- Implement the solutions for "Low Coupling Yield".- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, or isatin/chloranil test for the secondary amine of the newly coupled proline).
Epimerization/Racemization Detected Over-activation of the Carboxylic Acid: The activating agent is too harsh or the activation time is too long.- Use a coupling reagent known for low racemization, such as those based on OxymaPure (e.g., COMU).[5]- Add a racemization-suppressing additive like HOAt.[4]- Lower the reaction temperature.
Strong Base: The base used for activation is promoting proton abstraction from the alpha-carbon.- Use a weaker base like sym-collidine.
Diketopiperazine Formation (in SPPS) Proline at the N-terminus of a Dipeptide on Resin: The dipeptide is susceptible to intramolecular cyclization.- Use a 2-chlorotrityl chloride resin, which provides steric hindrance to prevent cyclization.- Incorporate the first two amino acids as a pre-formed dipeptide.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol is for a standard Boc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (3x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completion using a suitable test. If the reaction is incomplete, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection
  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The selection of a coupling reagent can significantly impact the yield and purity of the final peptide. The following table provides an illustrative comparison of common coupling reagents for sterically hindered amino acids. Note: Specific yields for this compound may vary depending on the peptide sequence and reaction conditions.

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Yield (for hindered couplings)Racemization Risk
HATU (Internal HOAt)DIEA/NMM30-60 minHighLow
HBTU HOBtDIEA/NMM1-2 hoursModerate to HighModerate
HCTU (Internal 6-Cl-HOBt)DIEA/NMM30-60 minHighLow
COMU (Internal Oxyma)DIEA/NMM30-60 minHighVery Low[5]
PyBOP HOBtDIEA/NMM1-3 hoursModerate to HighModerate
DIC/HOBt HOBt-2-4 hoursModerateModerate to High

Visualizations

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Low_Yield start Low Coupling Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_aggregation Assess for Peptide Aggregation (SPPS) start->check_aggregation If SPPS increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagent check_reagents->increase_equivalents Reagents OK extend_time Extend Coupling Time increase_equivalents->extend_time double_coupling Perform Double Coupling extend_time->double_coupling stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) double_coupling->stronger_reagent end Improved Yield stronger_reagent->end change_solvent Change Solvent (e.g., to NMP) check_aggregation->change_solvent Aggregation Suspected add_chaotrope Add Chaotropic Salt change_solvent->add_chaotrope add_chaotrope->end

Caption: A logical workflow for troubleshooting low coupling yields.

General Mechanism of Peptide Bond Formation with Uronium/Aminium Reagents

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Boc_Pro This compound (R-COOH) Active_Ester Activated Ester (R-COO-X) Boc_Pro->Active_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Base Base (e.g., DIEA) Base->Active_Ester N_terminal_Amine N-terminal Amine (H2N-Peptide) N_terminal_Amine->Peptide_Bond + Dipeptide Boc-Pro-Peptide Peptide_Bond->Dipeptide Byproducts Byproducts Peptide_Bond->Byproducts

Caption: A simplified diagram of the two-step peptide coupling mechanism.

Decision Tree for Minimizing Racemization

Racemization_Decision_Tree start Racemization Detected? no_rac Continue Synthesis start->no_rac No check_temp Lower Reaction Temperature start->check_temp Yes check_base Use Weaker Base (e.g., sym-collidine) check_temp->check_base check_reagent Switch to Low-Racemization Coupling Reagent (e.g., COMU) check_base->check_reagent add_additive Add Racemization Suppressant (e.g., HOAt) check_reagent->add_additive re_evaluate Re-evaluate Racemization add_additive->re_evaluate re_evaluate->no_rac Resolved re_evaluate->check_temp Persistent

Caption: A decision-making guide for addressing racemization issues.

References

potential side reactions of (4R)-1-Boc-4-fluoro-D-proline in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (4R)-1-Boc-4-fluoro-D-proline in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential side reactions when using this compound in peptide synthesis?

The main potential side reactions are:

  • Epimerization: Conversion of the D-proline derivative to its L-epimer at the alpha-carbon, which can compromise the stereochemical integrity of the final peptide.[1][2]

  • HF Elimination: Elimination of hydrogen fluoride (B91410) from the pyrrolidine (B122466) ring under basic conditions, leading to the formation of a dehydroproline derivative.[3]

  • Side Reactions during Boc Deprotection: Incomplete deprotection or modification of the peptide by byproducts generated during the acidic removal of the Boc group.[4]

  • Coupling Reaction Failures: Incomplete coupling reactions can lead to truncated peptide sequences.[5]

Q2: How does the fluorine substituent at the 4-position influence the properties of the proline residue?

The electron-withdrawing fluorine atom at the 4R position has significant stereoelectronic effects.[6] It influences the puckering of the pyrrolidine ring, favoring a Cγ-exo pucker.[6] This conformational preference can, in turn, stabilize the trans conformation of the preceding peptide bond, which can be a crucial factor in the overall structure and stability of a peptide.[6][7] The fluorine substituent can also impact the rate of cis/trans isomerization of the prolyl peptide bond.[6]

Q3: What is the likely mechanism for epimerization of this compound during peptide synthesis?

Epimerization of amino acids during peptide synthesis can occur through two primary mechanisms:[2][8]

  • Direct Enolization: Abstraction of the acidic α-proton by a base, followed by re-protonation from the opposite face, leads to the formation of the epimer.

  • Oxazolone (B7731731) Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to racemization. Subsequent nucleophilic attack by the amine component on the racemized oxazolone results in an epimerized peptide bond.

Q4: Under what conditions is HF elimination most likely to occur?

HF elimination is most likely to occur under basic conditions. The mechanism is thought to be an E1cB-like (Elimination Unimolecular conjugate Base) or a concerted E2 elimination.[9] The presence of a strong base can abstract a proton from the carbon adjacent to the fluorine-bearing carbon, leading to the elimination of the fluoride ion and the formation of a double bond in the pyrrolidine ring. The choice of base and reaction temperature can significantly influence the extent of this side reaction.

Troubleshooting Guides

Issue 1: Presence of a Diastereomeric Impurity in the Final Peptide

Possible Cause: Epimerization of the this compound residue during the coupling step.

Troubleshooting Steps:

  • Optimize Coupling Reagents: The choice of coupling reagent and additives can significantly impact the level of epimerization. Reagents known to suppress racemization, such as those based on OxymaPure or the use of carbodiimides with additives like HOBt (though HOBt itself can sometimes promote racemization in specific cases), should be considered.[10][11] A comparative analysis of different coupling reagents is recommended.

  • Control the Base: Use a weaker, non-nucleophilic base for activation, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum necessary amount.[11]

  • Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to reduce the rate of both the desired coupling and the undesired epimerization.

  • Pre-activation: Pre-activating the carboxylic acid for a short period before adding the amine component can sometimes reduce the time the activated amino acid is exposed to conditions that promote epimerization.

  • Analysis: Use chiral chromatography or LC-MS/MS to quantify the extent of epimerization and assess the effectiveness of the implemented changes.[12]

Issue 2: Observation of a Product with a Mass Loss of 20 Da

Possible Cause: Elimination of HF from the 4-fluoroproline (B1262513) residue, resulting in a dehydroproline-containing peptide.

Troubleshooting Steps:

  • Avoid Strong Bases: Minimize the use of strong bases, especially during prolonged reaction times or at elevated temperatures. If a base is necessary, use a hindered, non-nucleophilic base in stoichiometric amounts.

  • pH Control: If working in a solution phase, maintain the pH of the reaction mixture in the neutral to slightly acidic range if possible.

  • Protecting Group Strategy: Ensure that the protecting group strategy for other amino acids in the sequence does not require harsh basic conditions for their removal prior to the final deprotection.

  • Reaction Monitoring: Monitor the reaction by LC-MS to detect the formation of the elimination product.[13] If observed, consider modifying the reaction conditions (lower temperature, shorter reaction time, different base).

Issue 3: Incomplete Boc Deprotection

Possible Cause: The Boc group on the this compound is not being completely removed.

Troubleshooting Steps:

  • Optimize TFA Concentration: For solid-phase peptide synthesis (SPPS), a high concentration of trifluoroacetic acid (TFA), typically 95% in water with scavengers, is used for final deprotection.[14] For deprotection during synthesis, a lower concentration (e.g., 25-50% TFA in dichloromethane) is common. Ensure the concentration is adequate.

  • Increase Reaction Time/Temperature: If incomplete deprotection is observed, the reaction time can be extended. Gentle warming may also be employed, but this should be done with caution as it can promote other side reactions.[4]

  • Use of Scavengers: The tert-butyl cation generated during Boc deprotection can lead to side reactions with sensitive residues like tryptophan or methionine.[4] The use of scavengers such as triisopropylsilane (B1312306) (TIS) and water is crucial to prevent these side reactions.

Quantitative Data

While specific quantitative data for this compound is limited in the literature, the following tables provide general guidance based on studies of proline and its derivatives. Researchers should perform their own optimization experiments to determine the precise extent of side reactions for their specific system.

Table 1: Influence of Coupling Reagents on Epimerization of Proline Derivatives (General Trends)

Coupling Reagent CombinationRelative Extent of EpimerizationReference
DIC/HOBtLow to Moderate[10]
HBTU/DIPEAModerate[11]
HATU/DIPEALow[11]
COMU/DIPEAVery Low[15]
Mixed AnhydrideLow[10]

Note: The extent of epimerization is highly sequence-dependent and also influenced by the C-terminal amino acid ester.[10]

Table 2: Conditions Influencing HF Elimination (Qualitative)

ConditionImpact on HF EliminationReference
Strong Base (e.g., DBU)High[16]
Tertiary Amines (e.g., DIPEA)Moderate[16]
Elevated TemperatureIncreases Rate[9]
Protic SolventsCan facilitate elimination[9]

Experimental Protocols

Protocol 1: General Coupling of this compound in SPPS
  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling additive (e.g., OxymaPure, 3-5 equivalents) in DMF. Add the coupling reagent (e.g., N,N'-diisopropylcarbodiimide (DIC), 3-5 equivalents) and allow to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and then DMF again to remove excess reagents and byproducts.

Visualizations

Diagram 1: Potential Side Reactions of this compound

Side_Reactions cluster_coupling Peptide Coupling cluster_deprotection Boc Deprotection (Acid) cluster_base Basic Conditions main This compound coupling Desired Peptide main->coupling Coupling Reagents epimerization Epimerized Peptide (L-Proline) main->epimerization Base, High Temp. hf_elimination HF Elimination Product (Dehydroproline) main->hf_elimination Strong Base deprotected Deprotected Peptide coupling->deprotected TFA incomplete Incomplete Deprotection coupling->incomplete Insufficient TFA/Time

Caption: Overview of potential side reactions during synthesis.

Diagram 2: Epimerization Mechanisms

Epimerization_Mechanisms cluster_enolization Direct Enolization cluster_oxazolone Oxazolone Formation start (4R)-D-Proline Derivative enolization_base Base abstracts α-H+ start->enolization_base activation Carboxyl Activation start->activation enolate Planar Enolate Intermediate enolization_base->enolate enolization_protonation Re-protonation enolate->enolization_protonation end_product (4S)-L-Proline Derivative (Epimer) enolization_protonation->end_product oxazolone 5(4H)-Oxazolone Intermediate activation->oxazolone racemization Racemization (Base Catalyzed) oxazolone->racemization racemic_oxazolone Racemic Oxazolone racemization->racemic_oxazolone nucleophilic_attack Amine Attack racemic_oxazolone->nucleophilic_attack nucleophilic_attack->end_product

Caption: Mechanisms leading to proline epimerization.

Diagram 3: Troubleshooting Workflow for Diastereomeric Impurity

Troubleshooting_Epimerization start Diastereomeric Impurity Detected (LC-MS, Chiral HPLC) check_reagents Review Coupling Reagents and Base start->check_reagents change_reagents Switch to Low-Racemization Coupling Reagent (e.g., COMU) check_reagents->change_reagents High-risk reagents used reduce_base Use Weaker Base (e.g., Collidine) and Lower Stoichiometry check_reagents->reduce_base Strong base used lower_temp Lower Coupling Temperature (e.g., to 0°C) check_reagents->lower_temp Reaction at RT analyze Re-analyze Peptide Purity change_reagents->analyze reduce_base->analyze lower_temp->analyze

Caption: Workflow for addressing epimerization issues.

References

Technical Support Center: Purification of Peptides Containing (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating (4R)-1-Boc-4-fluoro-D-proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification methods, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the standard purification method for peptides containing this compound?

A1: The standard and most effective method for purifying these peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica (B1680970) column is typically used as the stationary phase, with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2]

Q2: How does the presence of this compound affect the peptide's behavior during RP-HPLC?

A2: The incorporation of this compound can influence the peptide's properties in several ways:

  • Hydrophobicity: The Boc protecting group is highly hydrophobic and will significantly increase the peptide's retention time on an RP-HPLC column. The fluoro group itself has a more nuanced effect; while fluorine is highly electronegative, fluorination can sometimes increase hydrophobicity, affecting how the peptide interacts with the stationary phase.[3]

  • Conformation: The rigid pyrrolidine (B122466) ring of proline restricts the peptide's conformational flexibility.[4] The 4R-fluoro substitution further biases the ring's pucker, which can influence how the peptide presents its hydrophobic residues to the C18 stationary phase, potentially altering selectivity and resolution.[5]

  • Potential for Diastereomers: The synthesis process, particularly the incorporation of the modified D-proline, can sometimes lead to the formation of diastereomeric impurities. These isomers can be challenging to separate due to their similar physicochemical properties.[6][7]

Q3: What are the recommended starting conditions for developing an HPLC purification method?

A3: A good starting point is to run a "scouting gradient" on an analytical C18 column (e.g., 4.6 mm ID). This helps to determine the approximate acetonitrile concentration required to elute the peptide.[1] Once the elution profile is understood, a shallower, more focused gradient can be developed for the preparative purification to maximize resolution.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of peptides containing this compound.

Issue 1: Poor Resolution or Co-elution with Impurities

Symptoms:

  • The main peptide peak is not well-separated from other peaks in the chromatogram.

  • Purity analysis of collected fractions shows significant contamination.

Possible Causes & Solutions:

CauseRecommended Solution
Gradient is too steep. A steep gradient may not provide enough time for separation. Decrease the gradient slope (e.g., from 2%/min to 0.5%/min) around the elution point of your target peptide. Shallow gradients are often the best compromise between resolution and run time.[9]
Inappropriate Column Chemistry. While C18 is standard, alternative stationary phases can offer different selectivity. Consider a C8 column for very hydrophobic peptides or a Phenyl-Hexyl column, which provides alternative selectivity through π-π interactions.
Incorrect Ion-Pairing Agent. 0.1% TFA is standard, but if resolution is poor, consider using 0.1% formic acid (especially for MS compatibility) or other ion-pairing agents. Ensure the pH of the mobile phase is low (pH 2-3) to keep acidic residues protonated.[1]
Issue 2: The Target Peptide Peak is Broad or Tailing

Symptoms:

  • The peak is asymmetrical, with a "tail" extending from the back of the peak.

  • This leads to lower apparent purity and difficulty in collecting a pure fraction.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions. Residual silanol (B1196071) groups on the silica stationary phase can interact with basic residues in the peptide, causing tailing. Ensure your mobile phase contains an effective ion-pairing agent like 0.1% TFA to mask these interactions.[1]
Column Overload. Injecting too much crude material onto the column can lead to poor peak shape. Reduce the sample load on your preparative column. A typical starting load for preparative RP-HPLC is 1-2 mg of crude peptide per mL of packed column volume.[10]
Cis/Trans Isomerization. Proline-containing peptides can exist as cis and trans isomers around the peptide bond preceding the proline residue.[11] This isomerization can be slow and may occur on the HPLC timescale, leading to peak broadening. Increasing the column temperature (e.g., to 40°C) can sometimes accelerate the interconversion, resulting in a sharper, single peak.
Issue 3: Difficulty Separating Diastereomers

Symptoms:

  • A shoulder is visible on the main peak, or two very closely eluting peaks are present.

  • Mass spectrometry confirms both peaks have the same mass.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Resolution. Diastereomers often have very similar hydrophobicities, making them difficult to separate.[6] The key is to maximize the efficiency of the chromatographic system.
1. Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., <5 µm) and a longer length to increase the number of theoretical plates.
2. Optimize the Gradient: Use a very shallow gradient (e.g., 0.1-0.2% acetonitrile/min) across the elution range of the isomers. This increases the interaction time with the stationary phase, allowing for better separation.[6][9]
3. Adjust Temperature: Temperature can affect the selectivity between diastereomers. Try running the purification at different temperatures (e.g., 25°C, 40°C, 60°C) to see if resolution improves.
4. Try a Different Mobile Phase Modifier: Changing the organic modifier from acetonitrile to methanol (B129727) or isopropanol (B130326) can sometimes alter the selectivity and improve the separation of isomers.

Experimental Protocols

Protocol: Standard RP-HPLC Purification

Objective: To purify a crude peptide containing this compound to >95% purity.

Materials:

  • HPLC System: Preparative HPLC with a gradient pump, UV detector, and fraction collector.

  • Column: C18 silica column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: Crude, lyophilized peptide dissolved in a minimal amount of Mobile Phase A or DMSO.

Methodology:

  • Sample Preparation: Dissolve the crude peptide at a concentration of ~10 mg/mL. Ensure it is fully dissolved. If using DMSO, ensure the injection volume is small to avoid solvent effects.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at the desired flow rate (e.g., 15 mL/min for a 21.2 mm ID column).

  • Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Apply a linear gradient. The exact gradient should be optimized based on a prior analytical run, but a representative preparative gradient is shown below.

  • Detection & Fractionation: Monitor the elution at 220 nm. Begin collecting fractions as the UV signal starts to rise and collect fractions across each peak.

  • Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Table 1: Example Preparative HPLC Gradient Optimization
ParameterScouting RunOptimized Run (for better resolution)
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Flow Rate 1.0 mL/min15 mL/min
Gradient 5% to 95% B over 30 minStep 1: 20% to 45% B over 5 min
Step 2: 45% to 60% B over 45 min (Shallow Gradient)
Step 3: 60% to 95% B over 5 min (Wash)
Expected Outcome Target peptide elutes at ~20 min (58% B). Poor resolution from a closely eluting impurity.Improved separation between the target peptide and the impurity, allowing for the collection of >95% pure fractions.

Visualizations

G cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude Crude Lyophilized Peptide dissolve Dissolve in Mobile Phase A / DMSO crude->dissolve equilibrate Equilibrate C18 Column dissolve->equilibrate inject Inject Sample equilibrate->inject gradient Run Optimized Gradient inject->gradient detect UV Detection (220 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions (>95%) analyze->pool lyophilize Lyophilize pool->lyophilize final Purified Peptide lyophilize->final

Caption: General workflow for the purification of synthetic peptides.

G start Observe Peak Tailing or Broadening cause1 Is the sample load too high? start->cause1 cause2 Is the gradient too steep? cause1->cause2 No sol1 Reduce injection volume or concentration. cause1->sol1 Yes cause3 Are cis/trans isomers present? cause2->cause3 No sol2 Decrease gradient slope (e.g., <1%/min). cause2->sol2 Yes sol3 Increase column temperature to 40-50°C. cause3->sol3 Possible end Achieve Sharper Peak sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for poor peak shape in HPLC.

References

Technical Support Center: Optimizing Peptide Coupling Reactions for Hindered Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing coupling reactions for sterically hindered amino acids, with a special focus on challenging substrates like (4R)-1-Boc-4-fluoro-D-proline.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of sterically hindered amino acids.

Issue 1: Low or Incomplete Coupling Efficiency

Question: I am observing a low coupling yield when trying to incorporate this compound or another hindered amino acid. What are the potential causes and how can I resolve this?

Answer: Low coupling efficiency with sterically hindered amino acids is a frequent challenge in solid-phase peptide synthesis (SPPS). The primary cause is steric hindrance from bulky side chains or, in the case of fluorinated prolines, conformational constraints imposed by the fluorine substituent which can slow down the kinetics of the coupling reaction.[1][2]

Troubleshooting Steps:

  • Optimize Your Coupling Reagent: Standard coupling reagents may be insufficient. It is often necessary to switch to a more potent activating reagent.[3] Onium salt-based reagents (uronium or phosphonium (B103445) salts) are generally preferred for difficult couplings.[4][5]

    • High-Reactivity Options: Consider using HATU, HCTU, or COMU, which are generally more effective than HBTU for hindered couplings.[3][6] For exceptionally challenging couplings, reagents like PyAOP or those that generate amino acid fluorides may be necessary.[2][3][7]

  • Increase Equivalents and Reaction Time: To drive the reaction to completion, you can increase the equivalents of the amino acid and coupling reagent (e.g., from 3-5 equivalents to 5-10 equivalents) and extend the reaction time (e.g., from 1-2 hours to 4-24 hours).[2]

  • Perform a Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid and reagents is a common and effective method to improve yields for difficult couplings.[3]

  • Elevate the Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[4] However, this should be done with caution as it can also increase the risk of racemization.[6]

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin, which indicates incomplete coupling.[4]

Issue 2: Presence of Deletion Sequences in the Final Peptide

Question: My final peptide product shows a mass corresponding to a deletion of the hindered amino acid. What is causing this and how can I prevent it?

Answer: The presence of deletion sequences strongly suggests a failed coupling reaction at the position of the hindered residue. This can be due to the reasons outlined in Issue 1 or other factors like peptide aggregation.

Troubleshooting Steps:

  • Address Incomplete Coupling: Follow the steps provided in the troubleshooting guide for low coupling efficiency.

  • Consider Peptide Aggregation: "Difficult sequences," which are prone to on-resin aggregation, can be initiated by hydrophobic and sterically hindered residues.[6] This aggregation can block reactive sites.

    • Solvent Choice: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO) in place of or mixed with dimethylformamide (DMF).

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.

  • Capping Unreacted Amines: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be "capped" by acetylation using acetic anhydride.[6] This terminates the extension of the failed chains.

Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagents is most effective for hindered amino acids like this compound?

A1: For challenging couplings involving sterically hindered amino acids, uronium and phosphonium salt-based reagents are generally more effective than carbodiimides like DCC or DIC.[3][5] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often considered the most powerful options.[3][8] The choice of reagent can be critical for the success of the synthesis.[7]

Q2: How does the fluorine atom in this compound affect the coupling reaction?

A2: The fluorine atom at the 4-position of the proline ring has a significant conformational effect, influencing the ring pucker.[9] This can result in a more rigid structure that may present additional steric hindrance during the coupling reaction, slowing down the reaction rate compared to standard amino acids.[1]

Q3: Can I use standard coupling protocols for this compound?

A3: While it is possible to start with a standard protocol, it is likely that optimization will be necessary. Due to the steric hindrance and conformational effects of the fluorinated proline, you should be prepared to employ strategies for difficult couplings, such as using a more potent coupling reagent, double coupling, or increasing reaction times.[1][2][3]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents.[3] This technique is particularly useful for driving sluggish or incomplete reactions to completion, which is often the case with sterically hindered residues.[3]

Q5: Are there any specific solvent recommendations for coupling hindered amino acids?

A5: Polar aprotic solvents like DMF and NMP are commonly used.[5] If peptide aggregation is suspected, which can be exacerbated by hindered amino acids, using NMP or adding DMSO to the DMF can be beneficial.[6]

Data and Protocols

Comparison of Coupling Reagent Classes
Coupling Reagent ClassExamplesAdvantages for Hindered CouplingsPotential Disadvantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh coupling efficiency, fast reactions, form highly reactive esters.[3][4]Can cause guanidinylation of the N-terminal amine as a side reaction.[10]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency with low risk of racemization.[5] PyAOP is particularly effective for hindered couplings.Generally more expensive and may require stricter handling conditions.[5]
Carbodiimides DCC, DIC, EDCSimple and effective for many standard couplings.[5]Often inefficient for hindered amino acids; can lead to racemization without additives like HOBt.[3][7]
Acyl Fluoride Precursors TFFH, BTFFHAcyl fluorides are highly reactive and can be effective for extremely hindered couplings.[7][11]May require specific protocols for in situ generation.
General Experimental Protocol: Double Coupling with HATU

This protocol is a starting point for the coupling of a hindered amino acid like this compound.

First Coupling:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the hindered amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

  • Allow the pre-activation to proceed for 1-5 minutes.[3]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.[3]

  • Wash the resin with DMF.

Second Coupling:

  • Repeat steps 4 through 7 with a fresh solution of the activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[3]

Visual Guides

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagent Is the coupling reagent potent enough (e.g., HATU, COMU)? start->check_reagent switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP) check_reagent->switch_reagent No optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Yes switch_reagent->optimize_conditions increase_equivalents Increase equivalents of amino acid and reagent optimize_conditions->increase_equivalents increase_time Increase reaction time increase_equivalents->increase_time double_couple Perform a double coupling increase_time->double_couple kaiser_test Perform Kaiser test double_couple->kaiser_test kaiser_test->optimize_conditions Positive coupling_complete Coupling Complete kaiser_test->coupling_complete Negative continue_synthesis Proceed with synthesis coupling_complete->continue_synthesis

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Selection start Select Coupling Reagent for Hindered Amino Acid standard_coupling Standard Coupling (e.g., non-hindered residues) start->standard_coupling difficult_coupling Difficult Coupling (e.g., this compound) start->difficult_coupling carbodiimides Carbodiimides (DCC, DIC) + Additive (HOBt) standard_coupling->carbodiimides uronium_salts Uronium Salts (HBTU, HATU, COMU) difficult_coupling->uronium_salts phosphonium_salts Phosphonium Salts (PyBOP, PyAOP) difficult_coupling->phosphonium_salts extreme_coupling Extremely Difficult Coupling difficult_coupling->extreme_coupling If others fail acyl_fluorides Acyl Fluoride Precursors (TFFH, BTFFH) extreme_coupling->acyl_fluorides

Caption: Decision tree for coupling reagent selection.

References

Technical Support Center: Synthesis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing unnatural amino acids (UAAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when introducing unnatural amino acids into a peptide sequence?

The incorporation of unnatural amino acids (UAAs) into peptide chains often presents several challenges that can affect the overall yield and purity of the final product. The most frequently encountered issues include:

  • Low Coupling Efficiency: Steric hindrance from bulky side chains of UAAs can impede the formation of the peptide bond, leading to incomplete reactions and the presence of deletion sequences.

  • Poor Solubility: The unique physicochemical properties of some UAAs can cause the growing peptide chain to aggregate or precipitate on the solid support, hindering subsequent reaction steps.

  • Side Reactions: The functional groups present in the side chains of UAAs may be reactive under standard peptide synthesis conditions, leading to unintended modifications of the peptide.

  • Racemization: The chiral center of UAAs can be susceptible to racemization during activation and coupling, resulting in diastereomeric impurities that are often difficult to separate.

  • Difficult Cleavage and Deprotection: The final cleavage of the peptide from the resin and the removal of protecting groups can be complicated by the properties of the incorporated UAAs, sometimes requiring harsh or specialized conditions that may degrade the peptide.

Q2: How can I improve the coupling efficiency of a sterically hindered unnatural amino acid?

Improving the coupling efficiency of sterically hindered UAAs requires optimizing the reaction conditions and selecting appropriate reagents. Here are several strategies:

  • Choice of Coupling Reagent: Utilize highly reactive coupling reagents such as HATU, HCTU, or COMU, which are known to facilitate difficult couplings.

  • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4-24 hours can help drive the reaction to completion.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60 °C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.

  • Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagent can help to acylate any remaining unreacted amino groups.

  • Use of Pseudoprolines: If the UAA is to be incorporated next to a Ser, Thr, or Cys residue, the use of a pseudoproline dipeptide can help to disrupt secondary structures and improve coupling efficiency.

Q3: What should I do if my peptide precipitates on the resin during synthesis?

On-resin peptide aggregation and precipitation can be a significant hurdle. The following troubleshooting steps can be taken:

  • Solvent Choice: Incorporate "magic" solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in the coupling and washing steps to disrupt secondary structures and improve solvation.

  • Chaotropic Salts: Add chaotropic salts such as LiCl to the reaction mixture to interfere with hydrogen bonding and prevent aggregation.

  • Low-Load Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing intermolecular interactions.

  • Temperature: As with improving coupling, performing washes and couplings at elevated temperatures can sometimes help to resolubilize the peptide chain.

Troubleshooting Guides

Guide 1: Low Yield and Purity after Cleavage

This guide addresses the issue of obtaining a low yield and/or poor purity of the target peptide after cleavage from the solid support.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield & Purity A Low Yield / Purity Observed B Analyze Crude Product by LC-MS A->B C Identify Major Impurities B->C D Deletion Sequences Present? C->D E Side Product Formation? D->E No G Optimize Coupling Conditions (Reagent, Time, Temp) D->G Yes F Incomplete Deprotection? E->F No H Review UAA Side Chain Protecting Group Strategy E->H Yes I Modify Cleavage Cocktail & Scavengers F->I Yes J Problem Resolved F->J No G->J H->J I->J

Caption: Workflow for troubleshooting low peptide yield and purity.

Detailed Steps:

  • Analyze Crude Product: Before purification, analyze a small sample of the crude peptide by LC-MS to identify the molecular weights of the major components.

  • Identify Impurities:

    • Deletion Sequences: If masses corresponding to the target peptide minus one or more amino acids are observed, this indicates incomplete coupling.

    • Side-Product Formation: Unexpected masses may point to side reactions involving the UAA side chain.

    • Incomplete Deprotection: The presence of masses corresponding to the peptide with protecting groups still attached indicates incomplete deprotection.

  • Implement Solutions:

    • For Deletion Sequences: Refer to the FAQ on improving coupling efficiency. Consider using stronger coupling reagents, longer reaction times, or double coupling for the problematic UAA.

    • For Side-Product Formation: Re-evaluate the protecting group strategy for the UAA side chain to ensure it is stable to the synthesis and cleavage conditions.

    • For Incomplete Deprotection: Adjust the cleavage cocktail composition and time. For example, add specific scavengers to trap reactive species that may be preventing full deprotection.

Guide 2: Managing Racemization of Unnatural Amino Acids

This guide provides strategies to minimize the risk of racemization during the incorporation of UAAs.

Decision-Making Process for Minimizing Racemization:

G cluster_1 Minimizing Racemization A Select UAA for Incorporation B Assess Racemization Risk (e.g., α,α-disubstituted vs. β-branched) A->B C High Risk B->C High D Low Risk B->D Low E Use Additives (e.g., Oxyma, Cl-HOBt) C->E H Proceed with Standard Coupling Protocols D->H F Avoid High Temperatures During Coupling E->F G Use Urethane-Protected Amino Acids (Nsc, Fmoc) F->G I Synthesize Peptide G->I H->I

Caption: Decision process for mitigating UAA racemization.

Data and Protocols

Table 1: Comparison of Coupling Reagents for a Sterically Hindered UAA
Coupling ReagentActivation Time (min)Coupling Time (hr)Yield (%)Racemization (%)
HBTU/HOBt52758.5
HATU22922.1
HCTU21.5903.5
COMU11951.8

Data is representative and can vary based on the specific UAA and peptide sequence.

Experimental Protocol: Optimized Coupling of a Sterically Hindered UAA

This protocol is designed for the manual solid-phase synthesis of a peptide containing a sterically hindered unnatural amino acid.

Materials:

  • Fmoc-protected peptide resin

  • Fmoc-protected unnatural amino acid (4 equivalents)

  • COMU (4 equivalents)

  • Diisopropylethylamine (DIPEA) (8 equivalents)

  • N-methyl-2-pyrrolidone (NMP)

  • Piperidine (B6355638) solution (20% in NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide resin in NMP for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the NMP.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with NMP (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-UAA (4 eq) and COMU (4 eq) in NMP.

    • Add DIPEA (8 eq) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the reaction progress. If the test remains positive after 4 hours, consider a second coupling.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with NMP (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): If a significant number of unreacted amino groups remain, cap them by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in NMP for 30 minutes.

  • Proceed to the next cycle of deprotection and coupling.

identifying and characterizing byproducts in (4R)-1-Boc-4-fluoro-D-proline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4R)-1-Boc-4-fluoro-D-proline. The information provided here will aid in identifying and characterizing potential byproducts and impurities that may arise during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize this compound from (4S)-1-Boc-4-hydroxy-L-proline resulted in a mixture of products. What are the most likely byproducts?

A1: The synthesis of this compound via fluorination of its hydroxy precursor can lead to several byproducts. The most common impurities include:

  • Starting Material: Incomplete reaction can result in the presence of unreacted (4S)-1-Boc-4-hydroxy-L-proline.

  • Diastereomeric Impurity: The primary diastereomeric byproduct is typically (4S)-1-Boc-4-fluoro-D-proline, which can arise from incomplete inversion of stereochemistry during the fluorination step.

  • Epimerization Byproduct: Epimerization at the alpha-carbon (C2) can occur, leading to the formation of (2R, 4R)-1-Boc-4-fluoro-L-proline. This is a less common but possible side reaction.[1][2]

  • Elimination Products: Depending on the fluorinating agent and reaction conditions, elimination reactions can occur to form dehydropyrrolidine derivatives.

  • Boc-Deprotected Products: Harsh reaction or workup conditions can lead to the cleavage of the Boc protecting group, resulting in 4-fluoro-D-proline.

Q2: I am observing unexpected peaks in my LC-MS analysis. How can I identify if they correspond to byproducts?

A2: Mass spectrometry is a powerful tool for identifying potential byproducts. Here are some common fragmentation patterns to look for in ESI-MS for Boc-protected fluoro-proline derivatives:

  • Loss of Boc Group: A characteristic loss of 100 Da (C5H8O2) corresponding to the Boc group is a strong indicator of a Boc-protected compound. You may see a prominent ion at [M+H-100]⁺.

  • Loss of Isobutylene: A loss of 56 Da (C4H8) from the parent ion is another common fragmentation pathway for Boc-protected amines.[3]

  • Water Loss: Dehydration can be observed, leading to a peak at [M+H-18]⁺.

Refer to the table below for expected m/z values of common species.

Q3: My ¹⁹F NMR spectrum shows more than one signal. What does this indicate?

A3: The presence of multiple signals in the ¹⁹F NMR spectrum strongly suggests the presence of different fluorine-containing species. The chemical shift of the fluorine atom is highly sensitive to its stereochemical environment.

  • A distinct second signal can indicate the presence of the (4S) diastereomer.

  • Minor signals could also correspond to other fluorinated byproducts.

It is recommended to compare the obtained spectrum with reference spectra for the pure (4R) and (4S) isomers if available.[4]

Q4: How can I minimize the formation of the (4S) diastereomer during fluorination?

A4: The formation of the (4S) diastereomer is often due to an incomplete SN2 reaction or competing reaction pathways. To minimize its formation:

  • Choice of Fluorinating Agent: Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride are commonly used.[5][6] The choice of reagent and its purity can significantly impact the stereochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the desired SN2 pathway.

  • Solvent: The polarity of the solvent can influence the reaction mechanism. A systematic optimization of the solvent may be necessary.

  • Leaving Group: Ensuring the hydroxyl group is converted to a good leaving group is crucial for an efficient SN2 reaction.

Q5: I suspect epimerization at the alpha-carbon. How can I confirm this?

A5: Epimerization at the C2 position can be challenging to detect. High-resolution 2D NMR techniques, such as NOESY or ROESY, can be employed to determine the relative stereochemistry of the protons on the pyrrolidine (B122466) ring. Comparing the NMR data of your product with that of commercially available standards of all possible stereoisomers is the most definitive method. Chiral chromatography can also be used to separate and identify C2 epimers.[7]

Data Presentation

Table 1: Expected Molecular Weights and ESI-MS Fragments of this compound and Potential Byproducts

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+H-56]⁺ (m/z)[M+H-100]⁺ (m/z)
This compound C₁₀H₁₆FNO₄233.1063234.1141256.0960178.0775134.0775
(4S)-1-Boc-4-fluoro-D-prolineC₁₀H₁₆FNO₄233.1063234.1141256.0960178.0775134.0775
(4S)-1-Boc-4-hydroxy-L-prolineC₁₀H₁₇NO₅231.1107232.1185254.1004176.0819132.0819
4-fluoro-D-prolineC₅H₈FNO₂133.0539134.0617156.0436--

Table 2: Representative ¹H and ¹⁹F NMR Chemical Shifts for (4R) and (4S) Diastereomers

CompoundNucleusChemical Shift (ppm)
This compound ¹⁹FVaries with solvent
¹H (H4)~5.2-5.4 (dm)
(4S)-1-Boc-4-fluoro-D-proline¹⁹FVaries with solvent
¹H (H4)~5.1-5.3 (dm)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The coupling patterns and constants are crucial for definitive assignment.[4][8]

Experimental Protocols

Protocol 1: Identification of Byproducts by LC-MS

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Analyze the chromatogram for multiple peaks. Examine the mass spectrum of each peak and look for the expected molecular ions and fragment ions listed in Table 1.

Protocol 2: Characterization of Diastereomeric Purity by ¹⁹F NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹⁹F NMR experiment.

    • Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to the (4R) and (4S) diastereomers to determine the diastereomeric ratio. The chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).

Mandatory Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture lcms LC-MS Analysis start->lcms purification Purification (e.g., Column Chromatography) start->purification nmr NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) lcms->nmr Confirm Structure byproducts Identified Byproducts lcms->byproducts Identify Impurities purification->nmr Purity Check pure_product Pure this compound purification->pure_product

Caption: Workflow for Byproduct Identification.

Troubleshooting_Guide start Problem Encountered q1 Low Yield Incomplete Reaction start->q1 q2 Multiple Spots on TLC / Peaks in LC-MS Potential Byproducts start->q2 q3 Multiple Signals in ¹⁹F NMR Diastereomeric Mixture start->q3 a1 Action - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry q1->a1 a2 Action - Perform LC-MS analysis - Compare with expected masses (Table 1) - Isolate byproducts for NMR q2->a2 a3 Action - Optimize fluorination conditions (temp, solvent) - Screen different fluorinating agents q3->a3

References

Technical Support Center: Monitoring (4R)-1-Boc-4-fluoro-D-proline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the incorporation of (4R)-1-Boc-4-fluoro-D-proline into peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the incorporation of this compound into a peptide sequence?

A1: The primary techniques for confirming the incorporation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these methods provides the most comprehensive verification.

Q2: How can ¹⁹F NMR be used to monitor the incorporation?

A2: ¹⁹F NMR is a powerful tool because the fluorine atom provides a unique spectroscopic handle with a high signal-to-noise ratio and a large chemical shift dispersion.[1][2][3][4] The presence of a ¹⁹F signal at the expected chemical shift for the fluoroproline residue is a direct indication of its incorporation. Furthermore, the chemical shift of the fluorine is sensitive to its local chemical environment, which can provide information about the peptide's conformation.[5][6]

Q3: What information can Mass Spectrometry provide about the incorporation?

A3: Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized peptide. A successful incorporation of this compound will result in a specific mass increase in the final peptide. Tandem MS (MS/MS) can be used to sequence the peptide, and the fragmentation pattern will confirm the position of the fluoroproline residue within the sequence.[2][7][8]

Q4: How does the incorporation of this compound affect the peptide's retention time in reverse-phase HPLC?

A4: The introduction of a fluorine atom generally increases the hydrophobicity of the peptide, leading to a longer retention time in reverse-phase HPLC compared to its non-fluorinated counterpart.[9] However, the exact change in retention time can be influenced by the overall peptide sequence and conformation.[9][10][11]

Q5: Are there any specific challenges during solid-phase peptide synthesis (SPPS) when incorporating this compound?

A5: Incorporating non-standard amino acids like this compound can sometimes present challenges in SPPS. Proline and its derivatives, being secondary amines, can have slower coupling kinetics compared to primary amines.[12] It is crucial to ensure complete coupling to avoid deletion sequences. Additionally, steric hindrance from the Boc protecting group and the fluoro-substituted ring might necessitate optimized coupling conditions.

Troubleshooting Guides

Issue 1: Low Incorporation Efficiency of this compound

Symptoms:

  • Mass spectrometry analysis shows a significant peak corresponding to the mass of the peptide without the fluoroproline residue (deletion sequence).

  • Quantitative NMR or HPLC analysis indicates a lower than expected amount of the desired fluorinated peptide.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Coupling: The secondary amine of proline and potential steric hindrance can lead to slower reaction kinetics.[12]- Double couple: Perform the coupling step twice for the fluoroproline residue to ensure the reaction goes to completion.[12]- Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents to drive the reaction forward.[12]- Extend coupling time: Increase the reaction time for the coupling step.- Use a more potent coupling reagent: Consider using coupling reagents known for their high efficiency, such as HATU or HCTU.
Steric Hindrance: The bulky Boc protecting group might interfere with the coupling reaction.- Optimize coupling conditions: Experiment with different solvents and temperatures to find the optimal conditions for the coupling reaction.
Poor Solubility: The protected amino acid may have limited solubility in the reaction solvent.- Test different solvents: Evaluate alternative solvents or solvent mixtures to improve the solubility of this compound.
Issue 2: Ambiguous Analytical Results

Symptoms:

  • Mass spectrum shows multiple peaks close to the expected mass.

  • NMR spectrum shows broad or overlapping signals.

  • HPLC chromatogram displays multiple, poorly resolved peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Diastereomers: Incomplete stereochemical control during synthesis of the fluoroproline can lead to a mixture of diastereomers.- Verify the purity of the starting material: Analyze the this compound starting material by chiral HPLC or NMR with a chiral solvating agent to confirm its stereochemical purity.
Peptide Aggregation: Hydrophobic peptides, which can be a result of fluorination, are prone to aggregation.- Modify HPLC conditions: Use organic modifiers like trifluoroethanol (TFE) in the mobile phase to disrupt aggregation.[13]- Adjust sample preparation for MS and NMR: Dissolve the peptide in solvents known to reduce aggregation, such as TFE or hexafluoroisopropanol (HFIP), before analysis.
Incomplete Deprotection: Residual protecting groups from the synthesis can lead to a heterogeneous mixture of peptides.- Optimize cleavage and deprotection: Ensure the cleavage cocktail and reaction time are sufficient for complete removal of all protecting groups. Analyze the crude product by MS to check for incomplete deprotection.
Cis/Trans Isomerization: The peptide bond preceding the proline residue can exist in both cis and trans conformations, leading to multiple species in solution.[4]- NMR analysis at different temperatures: Variable temperature NMR experiments can help to resolve the different conformers.[4]- 2D NMR techniques: Utilize 2D NMR experiments like ROESY or NOESY to identify cross-peaks characteristic of cis and trans isomers.

Experimental Protocols

Protocol 1: NMR Analysis for Confirmation of Incorporation
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Look for the characteristic signals of the proline ring protons, which will be influenced by the fluorine substitution.

  • ¹⁹F NMR:

    • Acquire a 1D ¹⁹F NMR spectrum. This is a direct method to observe the incorporated fluoroproline.

    • The presence of a signal in the expected region for a fluoroproline confirms incorporation. The chemical shift can provide information about the local environment and conformation.

  • 2D NMR (Optional but Recommended):

    • Acquire a ¹H-¹⁹F HETCOR or HSQC spectrum to correlate the fluorine atom with its neighboring protons on the proline ring.

    • Acquire a ¹H-¹³C HSQC spectrum to aid in the assignment of the proline ring carbons.[1]

    • NOESY or ROESY spectra can be used to investigate the conformation around the proline residue and to distinguish between cis and trans isomers.[1]

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

    • For complex samples, desalting using a C18 ZipTip or similar solid-phase extraction method is recommended to improve signal quality.[14]

  • Full Scan MS:

    • Acquire a full scan mass spectrum using an appropriate ionization technique (e.g., ESI or MALDI).

    • Calculate the theoretical monoisotopic mass of the peptide with the incorporated this compound (after deprotection of the Boc group during cleavage).

    • Compare the experimental mass to the theoretical mass to confirm successful incorporation.

  • Tandem MS (MS/MS):

    • Select the parent ion corresponding to the fluorinated peptide for fragmentation.

    • Analyze the fragmentation pattern. Look for the characteristic b- and y-ions. The mass difference between adjacent fragment ions will confirm the amino acid sequence, including the position of the fluoroproline residue. Proline-containing peptides can exhibit unique fragmentation patterns.[7][8][15]

Protocol 3: HPLC Analysis
  • Sample Preparation: Dissolve the peptide in the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: A standard C8 or C18 reversed-phase column is typically suitable.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used (e.g., 5% to 95% B over 30 minutes). The gradient may need to be optimized based on the peptide's hydrophobicity.[10][11][16]

    • Detection: UV detection at 214 nm and 280 nm.

  • Analysis:

    • Inject the purified peptide and analyze the chromatogram for a single major peak.

    • If available, compare the retention time to that of the non-fluorinated analogue. An increase in retention time is generally expected.[9]

Quantitative Data Summary

Table 1: Expected Mass Modifications for Mass Spectrometry

ModificationChemical FormulaMonoisotopic Mass (Da)
Proline (Pro) C₅H₉NO₂115.0633
4-Fluoro-D-proline (after Boc deprotection) C₅H₈FNO₂133.0539
Mass Difference (Fluoro-Pro vs. Pro) FH⁻¹+17.9906
Boc Protecting Group C₅H₉O₂101.0603

Table 2: Representative ¹⁹F NMR Chemical Shifts for Fluoroprolines

CompoundSolventChemical Shift (ppm)Reference
Ac-(4R)-FPro-OMeD₂O~ -178(Hofman et al., 2019)[6]
Ac-(4S)-FPro-OMeD₂O~ -173(Hofman et al., 2019)[6]
Note: Chemical shifts are highly dependent on the local environment within the peptide and the solvent used. These values should be considered as a general guide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Monitoring cluster_confirmation Confirmation of Incorporation SPPS Solid-Phase Peptide Synthesis Incorp Incorporate this compound SPPS->Incorp Cleave Cleavage & Deprotection Incorp->Cleave HPLC HPLC Purification & Analysis Cleave->HPLC Crude Peptide MS Mass Spectrometry HPLC->MS Purified Peptide NMR NMR Spectroscopy HPLC->NMR Purified Peptide Confirm_Mass Correct Molecular Weight MS->Confirm_Mass Confirm_Seq MS/MS Sequencing MS->Confirm_Seq Confirm_F ¹⁹F NMR Signal NMR->Confirm_F

Caption: Experimental workflow for the synthesis and analysis of peptides containing this compound.

troubleshooting_logic Start Problem Encountered Low_Yield Low Incorporation Yield? Start->Low_Yield Ambiguous_Data Ambiguous Analytical Data? Start->Ambiguous_Data Low_Yield->Ambiguous_Data No Double_Couple Action: Double Couple / Optimize Coupling Low_Yield->Double_Couple Yes Check_Purity Action: Check Starting Material Purity Ambiguous_Data->Check_Purity Yes Optimize_Analysis Action: Optimize Analytical Conditions (e.g., different solvents, temperature) Ambiguous_Data->Optimize_Analysis Yes End Consult Further Resources Ambiguous_Data->End No Double_Couple->End Check_Purity->Optimize_Analysis Optimize_Analysis->End

Caption: A logical flowchart for troubleshooting common issues during the analysis of this compound incorporation.

References

Validation & Comparative

comparing biological activity of (4R)- vs (4S)-4-fluoro-D-proline peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of (4R)- vs (4S)-4-fluoro-D-proline Peptides

For researchers and professionals in drug development, understanding the nuanced effects of stereochemistry on peptide and protein function is paramount. The incorporation of non-natural amino acids, such as the diastereomers of 4-fluoroproline (B1262513), offers a powerful tool to modulate the conformational stability and biological activity of therapeutic peptides. This guide provides an objective comparison of the biological activities of peptides containing (4R)-4-fluoro-D-proline (Flp) versus (4S)-4-fluoro-D-proline (flp), supported by experimental data, detailed protocols, and visualizations of the underlying molecular principles.

The distinct biological effects of incorporating (4R)-Flp versus (4S)-flp into peptides arise primarily from stereoelectronic effects that dictate the pucker of the proline ring. The highly electronegative fluorine atom influences the conformation of the five-membered ring, which in turn preorganizes the peptide backbone.

Stereoelectronic Effects on Proline Ring Pucker

The fluorine substituent at the C4 position of the proline ring exerts a strong gauche effect, influencing the ring's puckering preference.[1] (2S,4R)-4-fluoroproline (Flp) favors a Cγ-exo pucker, which promotes a trans conformation of the preceding peptide bond. Conversely, (2S,4S)-4-fluoroproline (flp) prefers a Cγ-endo pucker, which stabilizes a cis conformation of the prolyl amide bond.[2][3] These conformational biases are critical determinants of the structure and stability of peptides and proteins.[2]

G Conformational Preferences of 4-Fluoroproline Diastereomers cluster_0 (4R)-4-fluoro-D-proline (Flp) cluster_1 (4S)-4-fluoro-D-proline (flp) Flp Favors Cγ-exo pucker Trans_Peptide_Bond Promotes trans peptide bond Flp->Trans_Peptide_Bond Peptide_Backbone Peptide Backbone Conformation Trans_Peptide_Bond->Peptide_Backbone influences flp Favors Cγ-endo pucker Cis_Peptide_Bond Promotes cis peptide bond flp->Cis_Peptide_Bond Cis_Peptide_Bond->Peptide_Backbone influences

Influence of 4-Fluoroproline Stereochemistry on Peptide Conformation

Impact on Peptide and Protein Stability

The conformational preorganization induced by 4-fluoroprolines has a significant impact on the stability of peptide and protein secondary structures, most notably the collagen triple helix.

Collagen Mimetic Peptides

Collagen is characterized by a repeating Xaa-Yaa-Gly sequence, where the stability of the triple helix is highly dependent on the ring pucker of proline and hydroxyproline (B1673980) residues at the Xaa and Yaa positions.

  • (4R)-Flp in the Yaa position: Greatly increases the thermal stability of the collagen triple helix.[4] This is attributed to the Cγ-exo pucker, which preorganizes the peptide backbone into the required conformation for triple helix formation.[5]

  • (4S)-flp in the Yaa position: Destabilizes the collagen triple helix.[4]

  • (4S)-flp in the Xaa position: Significantly stabilizes the collagen triple helix.[4] The Cγ-endo pucker is favorable in the Xaa position.[6]

  • (4R)-Flp in the Xaa position: Does not support the formation of a stable triple helix.[4]

Peptide SequencePosition of 4-F-ProMelting Temperature (Tm) in °CReference
(Pro-Hyp-Gly)10-58[4]
(Pro-Flp-Gly)10Yaa91[4]
(Pro-flp-Gly)10YaaNo triple helix[4]
(Flp-Pro-Gly)7XaaNo triple helix[4]
(flp-Pro-Gly)7Xaa33[4]

Biological Activity of Antimicrobial Peptides

The influence of 4-fluoroproline stereochemistry extends beyond structural stability to direct effects on biological activity. A study on the proline-rich antimicrobial peptide Api137, which targets the bacterial ribosome, demonstrated that substitution of proline with Flp or flp at different positions modulates its antibacterial potency.

The data below showcases the impact of these substitutions on the peptide's inhibitory activity against the E. coli ribosome and its minimum inhibitory concentration (MIC).

Peptide (Api137 analog)Inhibition Constant (Ki) in nmol/LMIC in µg/mLReference
Api137 (parent peptide)2.6 ± 0.32[7][8]
Pro11 -> (4R)-Flp2.5 ± 0.22[7]
Pro11 -> (4S)-flp73.4 ± 10.90.5[7]
Pro16 -> (4R)-Flp2.1 ± 0.22[7]
Pro16 -> (4S)-flp2.4 ± 0.38[7]

Interestingly, for the Pro11 position, the (4S)-flp analog, which favors the cis amide bond, showed a significantly higher Ki value, suggesting weaker binding to the ribosome in this conformation, yet it exhibited a more potent antibacterial activity (lower MIC).[7] This highlights the complex interplay between target binding, peptide conformation, and other factors like cellular uptake and stability.

Experimental Protocols

Solid-Phase Peptide Synthesis

Peptides containing 4-fluoroproline are typically synthesized using standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc-protected (4R)- or (4S)-4-fluoro-D-proline is coupled to the growing peptide chain on a solid support resin. A technique known as "proline editing" can also be employed, where a hydroxyproline residue incorporated into the peptide is chemically converted to a fluoroproline on the resin.[1]

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

The thermal stability of peptides, particularly collagen mimetics, is often assessed by monitoring the change in their secondary structure as a function of temperature using CD spectroscopy.

G Start Start Prepare_Sample Prepare peptide solution in appropriate buffer (e.g., 50 mM acetic acid) Start->Prepare_Sample CD_Spectrometer Place sample in CD spectrometer with temperature controller Prepare_Sample->CD_Spectrometer Equilibrate Equilibrate at low temperature (e.g., 4°C) CD_Spectrometer->Equilibrate Measure_Spectrum Record CD spectrum at initial temperature Equilibrate->Measure_Spectrum Heat Increase temperature incrementally (e.g., 1°C/min) Measure_Spectrum->Heat Measure_Ellipticity Monitor molar ellipticity at a fixed wavelength (e.g., 225 nm for collagen) Heat->Measure_Ellipticity Measure_Ellipticity->Heat Repeat until unfolded Plot_Data Plot molar ellipticity vs. temperature Measure_Ellipticity->Plot_Data Determine_Tm Determine the melting temperature (Tm) from the midpoint of the transition Plot_Data->Determine_Tm End End Determine_Tm->End

Workflow for Thermal Denaturation Assay using CD Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 50 mM acetic acid for collagen mimetics) to a final concentration of approximately 0.2 mM.[4]

  • Data Acquisition: The CD signal, typically at 225 nm for collagen, is monitored as the temperature of the sample is gradually increased.[4]

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the cooperative unfolding transition observed in the thermal denaturation curve.[4]

Antimicrobial Activity Assays

The biological activity of antimicrobial peptides is quantified by determining their Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: A susceptible bacterial strain (e.g., Escherichia coli) is grown to a specific optical density.

  • Peptide Dilution Series: A series of dilutions of the test peptide is prepared in a suitable growth medium in a microtiter plate.

  • Inoculation: The bacterial culture is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion

The stereochemistry of 4-fluoroproline is a critical determinant of the biological activity of peptides. The choice between (4R)- and (4S)-4-fluoro-D-proline allows for the fine-tuning of peptide conformation, stability, and ultimately, function. While (4R)-Flp is a potent stabilizer of the collagen triple helix when placed in the Yaa position, the effects on the biological activity of other peptides, such as the antimicrobial Api137, are position-dependent and more complex. This guide highlights the importance of empirical testing and detailed structural analysis in the design of novel peptide therapeutics incorporating these powerful non-natural amino acids.

References

A Comparative Guide: Unlocking Enhanced Performance with (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids represents a paradigm shift in peptide and small molecule drug design. Among these, (4R)-1-Boc-4-fluoro-D-proline has emerged as a superior alternative to its non-fluorinated counterpart, offering distinct advantages in conformational control, metabolic stability, and target binding affinity. This guide provides an objective comparison, supported by experimental data, to inform the rational design of next-generation therapeutics.

Key Advantages of this compound

The introduction of a fluorine atom at the 4R position of the D-proline ring imparts significant and beneficial changes to its physicochemical properties. These advantages primarily stem from the strong electron-withdrawing nature of fluorine and the stereospecific constraints it imposes.

  • Conformational Rigidity and Pre-organization : Fluorination at the C4 position of the proline ring has a profound impact on the ring's pucker, a key determinant of peptide backbone conformation.[1][2] (4R)-fluorination strongly biases the pyrrolidine (B122466) ring towards a Cγ-exo pucker.[2][3][4] This contrasts with non-fluorinated proline, which exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckers with a relatively small energy difference between the two states.[5] This "freezing" of a specific conformation reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity.

  • Stabilization of the trans-Peptide Bond : The Cγ-exo pucker favored by (4R)-fluoro-D-proline pre-organizes the peptide backbone in a way that promotes the formation of a trans conformation of the preceding peptide bond.[2][3][4] This is stabilized by an n→π* interaction between adjacent carbonyl groups.[6] The ability to enforce a specific cis/trans isomer is a powerful tool in drug design, as this isomerization can be a rate-limiting step in protein folding and receptor binding.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic degradation by metabolic enzymes such as cytochrome P450s.[7][8] This generally translates to a longer in vivo half-life and improved pharmacokinetic profile of peptides containing fluorinated prolines.

  • 19F NMR Probe for Structural Biology : The fluorine atom serves as a sensitive and valuable probe for 19F Nuclear Magnetic Resonance (NMR) studies.[9][10][11] This allows for the detailed investigation of peptide and protein conformation, dynamics, and ligand binding interactions without the spectral overlap often encountered in 1H NMR.

Comparative Data: (4R)-fluoro-D-proline vs. Non-fluorinated D-proline

The following tables summarize the key quantitative differences between peptides incorporating (4R)-fluoro-proline and non-fluorinated proline. Note: Much of the detailed conformational analysis has been performed on L-proline derivatives; however, the fundamental stereoelectronic effects of 4R-fluorination are directly translatable to the D-enantiomer.

Table 1: Conformational Parameters

ParameterNon-fluorinated Proline(4R)-fluoro-prolineAdvantage of Fluorination
Predominant Ring Pucker Dynamic equilibrium (Cγ-endo:Cγ-exo ≈ 7:3 in Ac-Pro-OMe)[5]Strongly biased to Cγ-exo[2][3][4]Conformational rigidity, pre-organization for binding.
Main Chain Dihedral Angle (ψ) ~150° (for PPII helix)~140° (in exo pucker)[1]Finer control over peptide backbone conformation.
**trans:*cisIsomer Ratio (Ktrans/cis) Lower preference for transHigher preference for trans[2][3][4]Stabilization of the biologically relevant trans isomer.

Table 2: Metabolic Stability

ParameterNon-fluorinated Proline-containing Peptide(4R)-fluoro-proline-containing PeptideAdvantage of Fluorination
In vitro Half-life (T1/2) in Human Liver Microsomes ShorterLonger (Expected)Increased resistance to metabolic degradation, improved pharmacokinetics.
Intrinsic Clearance (Clint) HigherLower (Expected)Reduced metabolic liability.

Table 3: Biological Activity - A Case Study with Antimicrobial Peptide Api137 (L-proline analogs)

This study on the antimicrobial peptide Api137, which targets the bacterial ribosome, highlights how stereospecific fluorination can impact binding affinity.

Peptide Analog (Substitution at Pro11)Ribosome Binding Affinity (Ki, nM)Advantage of Fluorination
Api137 (contains L-Proline)~2.6-
Api137 (Pro11 → (4R)-fluoro-L-proline)2.53 ± 0.22[12]Maintained high affinity, suggesting the native trans-conformation is favored.
Api137 (Pro11 → (4S)-fluoro-L-proline)73.39 ± 10.93[12]N/A (Demonstrates the importance of stereochemistry).

Experimental Protocols

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the predominant ring pucker and cis/trans isomer ratio of a peptide containing this compound versus a non-fluorinated control.

Methodology:

  • Sample Preparation: Dissolve the Boc-protected proline derivative or the synthesized peptide in a suitable deuterated solvent (e.g., CDCl3 or D2O) to a concentration of approximately 20 mM.

  • 1H NMR Spectroscopy: Acquire one-dimensional 1H NMR spectra to observe the chemical shifts of the proline ring protons. The coupling constants (3JHα-Hβ) are diagnostic of the ring pucker.

  • 2D NMR Spectroscopy: Perform two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign all proton resonances and identify through-bond and through-space correlations.

  • 19F NMR Spectroscopy: For the fluorinated analog, acquire a one-dimensional 19F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its local environment and can provide information on the conformational equilibrium.

  • Data Analysis:

    • Ring Pucker: Analyze the 3JHα-Hβ coupling constants. A larger coupling constant is indicative of a dihedral angle consistent with a Cγ-exo pucker, while a smaller coupling constant suggests a Cγ-endo pucker.

    • cis/trans Isomerism: The presence of two distinct sets of resonances for the proline ring protons in the 1H NMR spectrum indicates the presence of both cis and trans isomers. The ratio of the integrals of these peaks corresponds to the population of each isomer.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To assess the rate of metabolic degradation of a peptide containing this compound compared to a non-fluorinated control.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test peptides in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test peptide (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in the phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold stop solution (e.g., acetonitrile (B52724) with an internal standard) to terminate the reaction.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent peptide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent peptide against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (T1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / T1/2) / (microsomal protein concentration).

Visualizing the Conformational Advantage

The diagrams below illustrate the conformational equilibria of D-proline and the influence of 4R-fluorination.

G cluster_0 Non-fluorinated D-Proline cluster_1 (4R)-fluoro-D-proline a Cγ-endo b Cγ-exo a->b Dynamic Equilibrium c Cγ-exo d Cγ-endo (disfavored) c->d Shifted Equilibrium

Caption: Conformational equilibria of D-proline vs. (4R)-fluoro-D-proline.

The following workflow outlines the comparative experimental process.

G cluster_peptides cluster_assays Comparative Analysis cluster_results start Peptide Synthesis peptide1 Peptide with Non-fluorinated D-Proline start->peptide1 peptide2 Peptide with (4R)-fluoro-D-proline start->peptide2 nmr NMR Spectroscopy (Conformational Analysis) peptide1->nmr hlm Liver Microsome Assay (Metabolic Stability) peptide1->hlm binding Binding Assay (Biological Activity) peptide1->binding peptide2->nmr peptide2->hlm peptide2->binding result1 Conformational Parameters nmr->result1 result2 T1/2 and Clint hlm->result2 result3 Ki or IC50 binding->result3

Caption: Workflow for comparing fluorinated and non-fluorinated D-proline peptides.

References

A Comparative Guide to the X-ray Crystallography of Peptides with Fluorinated Proline Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated proline residues into peptides has emerged as a powerful tool in peptidomimetics and drug design. The unique stereoelectronic properties of fluorine can profoundly influence peptide conformation, stability, and biological activity. This guide provides an objective comparison of the structural effects of (4R)- and (4S)-fluoroproline on peptide structure, supported by X-ray crystallography data. Detailed experimental protocols for the synthesis and crystallization of such peptides are also presented to facilitate further research in this area.

Impact of Proline Fluorination on Peptide Structure: A Comparative Analysis

The introduction of fluorine at the C4 position of proline dramatically influences the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond. Generally, (4R)-fluoroproline ((4R)-Flp) favors an exo ring pucker and a trans peptide bond, which can enhance the stability of structures like the collagen triple helix.[1] Conversely, (4S)-fluoroproline ((4S)-Flp) promotes an endo pucker and a cis peptide bond.[1] These conformational biases can be exploited to modulate the structure and function of peptides.

Case Study 1: Enhanced Green Fluorescent Protein (EGFP)

A study involving the replacement of all ten proline residues in Enhanced Green Fluorescent Protein (EGFP) with (4S)-fluoroproline provides a clear example of the impact of fluorination on a larger protein structure. The crystallographic data for the wild-type EGFP and the (4S)-FPro-EGFP are compared below. The incorporation of (4R)-fluoroproline in this case resulted in an insoluble protein, precluding crystallographic analysis.

Table 1: Comparative Crystallographic Data of EGFP and (4S)-FPro-EGFP

ParameterWild-Type EGFP (PDB: 4EUL)(4S)-FPro-EGFP (PDB: 2Q6P)
Resolution (Å) 1.352.10
Space Group P 21 21 21P 21 21 21
Unit Cell a (Å) 52.352.6
Unit Cell b (Å) 63.363.2
Unit Cell c (Å) 73.072.8
Unit Cell α (°) 9090
Unit Cell β (°) 9090
Unit Cell γ (°) 9090
R-work 0.1280.198
R-free 0.1690.245
Case Study 2: Collagen-Like Peptides

Collagen, characterized by its repeating Gly-Xaa-Yaa sequence, often features proline in the Xaa and Yaa positions. The stability of the collagen triple helix is highly dependent on the conformation of these proline residues. While crystal structures for fluorinated collagen-like peptides of the sequence (FPro-Pro-Gly)10 are not publicly available, studies have shown that (4(S)-fluoroproline-Pro-Gly)10 forms a stable triple helix, whereas (4(R)-fluoroproline-Pro-Gly)10 does not.[2] This highlights the profound impact of the stereochemistry of fluorine substitution on the supermolecular structure of these peptides. Below are the crystallographic data for the non-fluorinated collagen-like peptide (Pro-Pro-Gly)10.

Table 2: Crystallographic Data for the Collagen-Like Peptide (Pro-Pro-Gly)10 (PDB: 1K6F)

Parameter(Pro-Pro-Gly)10
Resolution (Å) 1.70
Space Group P 21 21 21
Unit Cell a (Å) 26.8
Unit Cell b (Å) 27.2
Unit Cell c (Å) 101.5
Unit Cell α (°) 90
Unit Cell β (°) 90
Unit Cell γ (°) 90
R-work 0.205
R-free 0.252

Experimental Protocols

Synthesis of Peptides with Fluorinated Proline Residues via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for the manual synthesis of peptides containing fluorinated proline residues using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(4R)-Flp-OH and Fmoc-(4S)-Flp-OH)

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Crystallization of Fluorinated Peptides

This protocol outlines a general approach for the crystallization of fluorinated peptides using the vapor diffusion method.

Materials:

  • Purified fluorinated peptide (purity >98%)

  • Crystallization screening kits (e.g., Hampton Research, Qiagen)

  • Crystallization plates (sitting or hanging drop)

  • Microscopes for crystal visualization

  • Cryoprotectant solutions

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in ultrapure water or a suitable buffer to a final concentration of 10-20 mg/mL.

  • Initial Screening:

    • Use a robotic or manual system to set up crystallization trials in 96-well plates.

    • Mix a small volume (e.g., 100-500 nL) of the peptide solution with an equal volume of the reservoir solution from the screening kit in the drop.

    • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly inspect the drops for crystal growth over several days to weeks using a microscope.

  • Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives.

    • Set up optimization screens in 24-well plates using a larger drop size (e.g., 1-2 µL).

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the best-diffracting crystals using a small loop.

    • Briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during X-ray data collection.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection: Collect diffraction data at a synchrotron source.

Visualizing the Workflow and Structural Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography of fluorinated peptides and the logical relationship between proline fluorination and its structural consequences.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crystallography X-ray Crystallography start Start: Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Incorporate Fluorinated Proline) start->spps cleavage Cleavage and Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization crystallization Crystallization Screening & Optimization characterization->crystallization Purified Peptide data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Experimental workflow for the X-ray crystallography of fluorinated peptides.

structural_consequences cluster_fluorination Fluorination at C4 cluster_isomers Stereoisomers cluster_conformation Conformational Effects cluster_structure Impact on Structure FPro Fluorinated Proline R_Flp (4R)-Fluoroproline FPro->R_Flp S_Flp (4S)-Fluoroproline FPro->S_Flp Exo_Trans Exo Pucker Trans Peptide Bond R_Flp->Exo_Trans Endo_Cis Endo Pucker Cis Peptide Bond S_Flp->Endo_Cis Stable_Helix Stabilized Helical Structures (e.g., Collagen) Exo_Trans->Stable_Helix Altered_Folds Altered Protein Folds Endo_Cis->Altered_Folds

Conformational consequences of proline fluorination on peptide structure.

References

A Comparative Guide to (4R)-1-Boc-4-fluoro-D-proline in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, fluorinated proline analogs have garnered significant attention due to their profound influence on peptide conformation, stability, and biological activity. This guide provides an objective comparison of (4R)-1-Boc-4-fluoro-D-proline with its key alternatives, supported by experimental data from published research, to inform rational design and synthesis strategies.

Conformational Control: The Impact of Fluorination on Proline Ring Pucker and Peptide Bond Isomerization

The introduction of a fluorine atom at the C4 position of the proline ring exerts a significant stereoelectronic effect, biasing the pyrrolidine (B122466) ring pucker and influencing the cis/trans isomerization of the preceding peptide bond. The two diastereomers, (4R)-fluoroproline (4R-Flp) and (4S)-fluoroproline (4S-flp), exhibit opposing conformational preferences.

(4R)-Fluoroproline, the D-proline analog of which is the focus of this guide, strongly favors a Cγ-exo ring pucker. This exo pucker is conducive to a trans conformation of the preceding peptide bond, an interaction stabilized by an n→π* orbital overlap.[1][2] Conversely, (4S)-fluoroproline prefers a Cγ-endo pucker, which promotes a higher population of the cis amide bond isomer.[2][3] This predictable control over local conformation is a powerful tool for pre-organizing peptides into desired secondary structures.

The electron-withdrawing nature of the fluorine atom also reduces the double-bond character of the prolyl amide, which lowers the energy barrier for cis-trans isomerization.[4] This can accelerate protein folding kinetics, as prolyl isomerization is often a rate-limiting step.[1]

cluster_4R This compound cluster_4S Alternative: (4S)-Fluoro-L-proline 4R_Fluoro (4R)-Fluoro Substituent Exo_Pucker Cγ-exo Ring Pucker 4R_Fluoro->Exo_Pucker Favors 4S_Fluoro (4S)-Fluoro Substituent Endo_Pucker Cγ-endo Ring Pucker 4S_Fluoro->Endo_Pucker Favors Trans_Isomer Trans Peptide Bond (preceding proline) Exo_Pucker->Trans_Isomer Promotes Cis_Isomer Cis Peptide Bond (preceding proline) Endo_Pucker->Cis_Isomer Promotes

Caption: Influence of C4-fluorine stereochemistry on proline conformation.

Performance in Peptide Synthesis and Impact on Stability

The choice of proline analog can significantly impact the stability of the resulting peptide or protein. The conformational rigidity imparted by fluorination can be harnessed to enhance thermal stability.

A notable example is the stabilization of collagen triple helices. Collagen mimetic peptides (CMPs) incorporating (4R)-fluoroproline at the Yaa position of a (Pro-Yaa-Gly)n repeat sequence exhibit significantly increased thermostability compared to those with proline or even hydroxyproline (B1673980). This observation was crucial in demonstrating that stereoelectronic effects, rather than hydrogen bonding from hydroxyproline, are a primary source of collagen's stability.[1]

Peptide SequenceTm (°C)ΔTm relative to (Pro-Pro-Gly)10 (°C)Reference
(Pro-Pro-Gly)1024-[1]
(Pro-Hyp-Gly)1035+11[1]
(Pro-(4R)-Flp-Gly)1042+18[1]
(Pro-(4S)-flp-Gly)10<10<-14[1]

Note: Tm is the melting temperature, indicating the stability of the triple helix. Hyp = (4R)-Hydroxyproline, Flp = (4R)-Fluoroproline, flp = (4S)-Fluoroproline.

In the context of globular proteins, the incorporation of (2S,4R)-4-fluoroproline into ubiquitin, where the native prolines adopt a Cγ-exo pucker, resulted in an increase in stability of -4.71 kJ·mol-1 compared to the wild-type protein.[5] Conversely, attempts to incorporate (2S,4S)-4-fluoroproline, which favors the opposing endo pucker, were unsuccessful, highlighting the importance of matching the conformational preference of the analog to the native structure.[5]

Comparison with Other Proline Analogs

While the diastereomer (4S)-fluoroproline is a primary comparison point, other analogs offer different properties.

  • (4S)-1-Boc-4-fluoro-L-proline: As detailed above, it promotes a Cγ-endo pucker and a cis peptide bond, often leading to decreased stability in structures that favor the trans isomer, such as collagen.[1]

  • Boc-4,4-difluoro-L-proline: The geminal fluorine substitution does not induce a strong pucker preference, similar to unsubstituted proline. However, the increased electron-withdrawing effect further accelerates cis/trans isomerization compared to monofluorinated analogs.[6][7] This can be beneficial for studying folding kinetics but may lead to destabilization of the final folded state in some proteins, as observed in thioredoxin.[6][7]

  • Boc-4-hydroxy-L-proline: A naturally occurring modification, (4R)-hydroxyproline also favors the Cγ-exo pucker and stabilizes the trans peptide bond, though to a lesser extent than (4R)-fluoroproline.[2]

  • Other Halogenated Prolines: 4-Chloro-, 4-bromo-, and 4-iodo-L-prolines are also available. The conformational effects generally follow the same stereoelectronic principles, with the larger halogens introducing more significant steric bulk.

Impact on Biological Activity

The conformational control exerted by fluorinated prolines can directly modulate biological activity by influencing the peptide's presentation to its target. In a study on the proline-rich antimicrobial peptide Api137, substitution of specific proline residues with (4S)- or (4R)-fluoroproline had varied effects on its antibacterial activity.

Notably, substituting the 16th proline residue with (4R)-Fpr significantly inhibited bacterial growth (84% reduction) compared to the parent peptide (70% reduction), while the (4S)-Fpr analog at the same position had almost no effect (16% reduction).[8] This demonstrates that enforcing a specific local conformation can be critical for optimizing biological function.

Experimental Protocols

A common synthetic route starts from a commercially available hydroxyproline derivative. The following is a generalized protocol based on published methods.[1]

G start Start | Boc-(4S)-hydroxy-D-proline step1 Fluorination Fluorinating Agent (e.g., DAST, Morpholinosulfur trifluoride) Inversion of Stereochemistry start->step1 step2 Purification Chromatography Recrystallization step1->step2 end Product | this compound step2->end

Caption: General synthetic workflow for this compound.

Protocol:

  • Starting Material: Boc-(4S)-hydroxy-D-proline methyl ester.

  • Fluorination: The starting material is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cooled to 0 °C. A fluorinating agent such as Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride is added dropwise. The reaction proceeds with inversion of stereochemistry at the C4 position.

  • Reaction Monitoring: The reaction is stirred at low temperature and gradually allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified using column chromatography on silica (B1680970) gel to yield the Boc-(4R)-fluoro-D-proline methyl ester.

  • Saponification: The methyl ester is then saponified (e.g., using LiOH in a water/THF mixture) to yield the final product, this compound.

This compound can be incorporated into peptides using standard Fmoc-based SPPS protocols.

Protocol:

  • Resin Preparation: A suitable solid support (e.g., Rink Amide resin for C-terminal amides) is deprotected using a solution of piperidine (B6355638) in DMF.

  • Coupling: The Fmoc-protected amino acid to be coupled (including Fmoc-(4R)-fluoro-D-proline) (1.5-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF. The activated amino acid solution is then added to the deprotected resin. The coupling reaction is typically carried out for 1-2 hours at room temperature or with microwave assistance for shorter times.[9]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution.

  • Deprotection: The Fmoc group of the newly added amino acid is removed with piperidine/DMF to prepare for the next coupling cycle.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC.

Conclusion

This compound is a powerful tool for peptide and protein engineering. Its ability to rigidly enforce a Cγ-exo ring pucker and a trans preceding peptide bond allows for the rational design of conformationally stable molecules. This conformational control has been shown to translate into enhanced thermal stability and can be used to modulate biological activity. When selecting a proline analog, researchers should consider the desired local and global conformation of the target peptide. For stabilizing structures that favor a trans-prolyl bond, such as polyproline II helices and collagen, (4R)-fluoroproline is a superior choice over its (4S) diastereomer and even hydroxyproline. For applications requiring accelerated folding kinetics without a strong pucker preference, 4,4-difluoroproline may be a suitable alternative. The availability of robust synthetic protocols for both the amino acid and its incorporation into peptides makes this compound an accessible and valuable component of the medicinal chemist's and chemical biologist's toolkit.

References

A Comparative Guide to the Conformational Effects of 4R- and 4S-Fluoroprolines on Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of modified amino acids is a powerful tool in peptide and protein engineering. Among these, the diastereomers of 4-fluoroproline, (2S, 4R)-4-fluoroproline (4R-Flp) and (2S, 4S)-4-fluoroproline (4S-flp), have emerged as valuable probes and modulators of peptide conformation and stability. The strong inductive effect of the fluorine atom has profound consequences, enforcing distinct pyrrolidine (B122466) ring puckers, biasing the preceding prolyl amide bond, and influencing the overall secondary structure. This guide provides a detailed comparison of the effects of these two isomers, supported by quantitative experimental data, to aid researchers in their application for peptide design and drug development.

Key Conformational Differences and Their Structural Consequences

The introduction of a fluorine atom at the C4 position of the proline ring introduces a strong stereoelectronic gauche effect, which dictates the preferred pucker of the pyrrolidine ring.[1] This, in turn, influences the cis/trans isomerization of the preceding peptide bond and the overall peptide backbone conformation.[2][3]

(2S, 4R)-4-Fluoroproline (4R-Flp): The fluorine atom in the R configuration at the C4 position leads to a strong preference for a Cγ-exo ring pucker.[4] This exo pucker promotes a trans conformation of the preceding amide bond.[5] The stabilization of the trans isomer is further enhanced by favorable n→π* interactions between adjacent carbonyl groups.[3][6] This pre-organization of the peptide backbone makes 4R-Flp a potent stabilizer of secondary structures that require trans-prolyl bonds, such as the polyproline II (PPII) helix and the collagen triple helix.[3][6]

(2S, 4S)-4-Fluoroproline (4S-flp): Conversely, the S configuration of the fluorine atom at C4 favors a Cγ-endo ring pucker.[4] This endo conformation sterically disfavors the trans isomer and thus promotes a cis conformation of the preceding amide bond.[5] Consequently, 4S-flp is often utilized to stabilize β-turns and other structures where a cis-prolyl bond is required.

The opposing conformational preferences of 4R- and 4S-fluoroproline provide a powerful tool for rationally engineering peptide and protein stability and function. For instance, substituting a proline with 4R-Flp in a context where a trans bond is crucial can significantly enhance thermal stability.[7]

Quantitative Data on Conformational Effects

The conformational biases induced by 4R- and 4S-fluoroprolines have been quantified using various biophysical techniques, primarily NMR spectroscopy and circular dichroism.

NMR Spectroscopic Analysis of Ring Pucker

NMR spectroscopy, specifically the measurement of ³J coupling constants, provides direct evidence of the preferred pyrrolidine ring pucker. The following table summarizes key coupling constants for 4R- and 4S-fluoroproline incorporated into model peptides.

Coupling Constant4R-Fluoroproline (Flp)4S-Fluoroproline (flp)Conformational Implication
³J Hα-Hβ2 (Hz)~10.5~2.5A larger value for 4R-Flp is indicative of a Cγ-exo pucker.
³J Hα-Hβ3 (Hz)~3.0~9.0A larger value for 4S-flp is indicative of a Cγ-endo pucker.
³J F-Hβ (Hz)~22~35These heteronuclear coupling constants are also sensitive to the ring pucker.

Data adapted from Sinnaeve et al. (2021).[2][6][8]

Thermodynamic Stability of Collagen-Mimetic Peptides

Circular dichroism (CD) spectroscopy is commonly used to monitor the thermal stability of peptides by measuring their melting temperature (Tm). The following table illustrates the dramatic and opposing effects of 4R- and 4S-fluoroproline on the stability of collagen triple helices.

Peptide SequenceMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)₁₀41[9]
(Pro-4R-Flp -Gly)₁₀91[9]
(4S-flp -Pro-Gly)₁₀58[9]
(4R-Flp -Pro-Gly)₁₀No helix formation[9]

These data clearly demonstrate that 4R-Flp is highly stabilizing when placed in the Yaa position of the collagen Xaa-Yaa-Gly repeat, which requires a Cγ-exo pucker.[1][10] Conversely, 4S-flp, which favors a Cγ-endo pucker, is stabilizing in the Xaa position.[1][10]

Experimental Protocols

Peptide Synthesis and Purification

Peptides incorporating 4R- or 4S-fluoroproline are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.[9]

  • Resin and Linker: A suitable resin, such as Rink amide or Wang resin, is chosen based on the desired C-terminal functionality.

  • Amino Acid Coupling: Fmoc-protected amino acids, including Fmoc-(2S, 4R)-4-fluoroproline or Fmoc-(2S, 4S)-4-fluoroproline, are sequentially coupled to the growing peptide chain. Standard coupling reagents like HBTU/HOBt or HATU are used in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the primary method for determining the detailed conformation of fluoroproline-containing peptides in solution.[2]

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a buffer solution in H₂O/D₂O) to a concentration of approximately 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H and ¹⁹F spectra: To observe the overall spectral features and chemical shifts.

    • 2D ¹H-¹H TOCSY: To assign proton resonances within each amino acid residue.

    • 2D ¹H-¹H NOESY: To identify through-space correlations between protons, which provides information on the peptide's three-dimensional structure.

    • 2D ¹H-¹³C HSQC: To assign carbon resonances.

    • Quantitative J-coupling measurements: To determine ³J coupling constants, which are crucial for defining the pyrrolidine ring pucker.[2][6]

  • Data Analysis: The NMR data is processed and analyzed using specialized software. Dihedral angle restraints derived from NOE intensities and coupling constants are used in structure calculation programs to generate a family of conformers representing the peptide's structure in solution.

Circular Dichroism (CD) Spectroscopy for Stability Studies

CD spectroscopy is a powerful technique for assessing the secondary structure and thermal stability of peptides.[10]

  • Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer or acetic acid) to a concentration of approximately 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Wavelength Scan: Far-UV CD spectra are recorded from approximately 190 to 260 nm at a controlled temperature to determine the peptide's secondary structure.

    • Thermal Denaturation: The CD signal at a specific wavelength (e.g., 225 nm for collagen) is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The thermal denaturation curve is plotted, and the melting temperature (Tm) is determined as the midpoint of the transition from the folded to the unfolded state.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.

  • Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the peptide. An atomic model is then built into the electron density map and refined to yield the final crystal structure.

Visualization of Conformational Effects

The following diagram illustrates the distinct conformational consequences of incorporating 4R- and 4S-fluoroproline into a peptide chain.

G Conformational Effects of 4R- and 4S-Fluoroprolines cluster_4R 4R-Fluoroproline cluster_4S 4S-Fluoroproline 4R_Flp 4R-Fluoroproline (Flp) Exo_Pucker Cγ-exo Ring Pucker 4R_Flp->Exo_Pucker Gauche Effect Trans_Amide Trans Amide Bond (ω ≈ 180°) Exo_Pucker->Trans_Amide Promotes PPII_Helix Stabilizes Polyproline II Helix & Collagen Triple Helix Trans_Amide->PPII_Helix 4S_flp 4S-Fluoroproline (flp) Endo_Pucker Cγ-endo Ring Pucker 4S_flp->Endo_Pucker Gauche Effect Cis_Amide Cis Amide Bond (ω ≈ 0°) Endo_Pucker->Cis_Amide Promotes Beta_Turn Stabilizes β-Turns Cis_Amide->Beta_Turn

Caption: Logical flow of the conformational effects of 4R- and 4S-fluoroprolines.

References

Safety Operating Guide

Safe Disposal of (4R)-1-Boc-4-fluoro-D-proline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (4R)-1-Boc-4-fluoro-D-proline, a fluorinated amino acid derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Proper handling and disposal are paramount to minimize exposure risks and prevent environmental contamination. As a halogenated organic compound, it requires specific disposal protocols separate from non-halogenated chemical waste.[2][3][4]

Key Safety and Handling Data

A summary of the pertinent safety and physical property data for this compound is provided below. This information should be reviewed prior to handling or disposing of the compound.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₆FNO₄[1][5]
Molecular Weight 233.24 g/mol [5][6]
Physical State Solid, white to off-white powder[1]
Melting Point 115-119 °C[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation
Storage Temperature Ambient[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed methodology for the safe collection and disposal of this compound waste within a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat and closed-toe shoes.

  • Use nitrile gloves and safety glasses or goggles to prevent skin and eye contact.

  • When handling larger quantities or if there is a risk of generating dust, use a dust mask (e.g., N95) and work within a chemical fume hood.

2. Waste Segregation and Collection:

  • Designate a specific waste container for "Halogenated Organic Waste."[3][4] This is crucial as the disposal of halogenated compounds is more costly and requires different treatment methods than non-halogenated waste.[2][7]

  • The container must be made of a compatible material (e.g., a 4-liter white poly bottle or a 5-gallon white plastic carboy) and have a secure, tight-fitting lid to prevent spills and vapor release.[2][4]

  • Do not mix this compound waste with incompatible materials such as strong acids, bases, or heavy metals.[2][7]

3. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and "Halogenated Organic Waste."[2][4]

  • List all chemical constituents and their approximate percentages on the hazardous waste tag.[2][3] For example: "this compound, [Concentration %]". Do not use abbreviations or chemical formulas.[4]

  • Ensure the generator's information (your name, lab, and date) is accurately filled out on the tag as soon as the first drop of waste is added.[2][4]

4. Waste Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The storage area should be cool, dry, and well-ventilated.[2][4]

  • Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[2]

5. Disposal of Empty Containers:

  • Only completely emptied packaging of the original chemical should be recycled.[1]

  • If the container cannot be fully emptied, it must be treated as hazardous waste and disposed of according to the procedures for the chemical itself.

6. Spill Management:

  • In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand, or spill pads).[2]

  • Place the used absorbent material in a sealed bag or container, tag it as hazardous waste, and dispose of it in the designated halogenated waste stream.[2][4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[4]

7. Final Disposal:

  • When the waste container is approximately three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EHS) department.[2]

  • The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration by an accredited disposal contractor.[1][3]

Visual Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Compound in Well-Ventilated Area A->B E Deposit Waste into Container B->E C Obtain Designated 'Halogenated Waste' Container D Label Container with 'Hazardous Waste' & Contents C->D D->E F Securely Close Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Request Waste Pickup from EHS (when container is 3/4 full) G->H I Transport to Accredited Disposal Facility H->I J Incineration I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (4R)-1-Boc-4-fluoro-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4R)-1-Boc-4-fluoro-D-proline. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side shields. A face shield may be necessary for procedures with a higher risk of splashes.Protects eyes from potential splashes or aerosols.
Hand Protection Chemically resistant gloves such as neoprene or nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling.Prevents direct skin contact with the chemical, which can cause skin irritation.[1][2][3]
Body Protection A standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks during the handling of this compound.

1. Preparation and Precautionary Measures:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.

  • Before handling, thoroughly inspect all PPE for any damage.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Keep a spill kit nearby.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • For preparing solutions, add the solid to the solvent slowly.

3. Storage:

  • Store the lyophilized solid at -20°C in a desiccated environment.[4] In this form, the chemical is stable for up to 36 months.[4]

  • Store solutions at -20°C and use within one month to prevent loss of potency.[4][5] For longer-term storage of solutions, -80°C for up to six months is recommended.[5][6]

  • Aliquot solutions to avoid multiple freeze-thaw cycles.[4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

  • If on skin: Wash with plenty of water.[1] If skin irritation occurs, seek medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice if you feel unwell.[1][3]

  • If swallowed: Rinse the mouth with water. Get medical advice if you feel unwell.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Dispose of used gloves, weighing paper, and other contaminated disposable materials in a designated hazardous waste container.

  • Unused Product and Solutions: Dispose of unused product and solutions as hazardous chemical waste. Do not pour down the drain.

  • Containers: Empty containers should be rinsed thoroughly and disposed of according to institutional guidelines.

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_emergency Ensure Access to Emergency Equipment handle_weigh Weigh/Transfer Solid (Minimize Dust) prep_emergency->handle_weigh handle_solution Prepare Solution (Slow Addition) handle_weigh->handle_solution storage_solid Lyophilized Solid: -20°C, Desiccated handle_solution->storage_solid storage_solution Solution: -20°C (1 month) or -80°C (6 months) disp_ppe Dispose of Contaminated PPE and Materials storage_solution->disp_ppe disp_chem Dispose of Unused Chemical Waste disp_ppe->disp_chem

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.